Rilmenidine phosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCOWRFWZOAVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234616 | |
| Record name | Rilmenidine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85409-38-7 | |
| Record name | 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85409-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmenidine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmenidine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILMENIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QD64Q32M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Rilmenidine Phosphate on I1 Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of rilmenidine (B1679337) phosphate (B84403), focusing on its interaction with I1 imidazoline (B1206853) receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology, signaling pathways, and experimental methodologies relevant to this selective antihypertensive agent.
Introduction to Rilmenidine and I1 Imidazoline Receptors
Rilmenidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for I1 imidazoline receptors over α2-adrenergic receptors.[1][2] This selectivity is a key factor in its favorable side-effect profile compared to older antihypertensive drugs like clonidine, with a reduced incidence of sedation and dry mouth.[3] The primary site of action for rilmenidine's antihypertensive effect is the rostral ventrolateral medulla (RVLM) in the brainstem, a critical area for the regulation of sympathetic nervous system outflow.[4] By acting on I1 imidazoline receptors in this region, rilmenidine effectively reduces peripheral sympathetic tone, leading to a decrease in blood pressure.[5][6]
Molecular Pharmacology of Rilmenidine at I1 Imidazoline Receptors
The interaction of rilmenidine with I1 imidazoline receptors has been characterized through various binding and functional assays. The quantitative data from these studies are summarized below.
Binding Affinity and Selectivity
Rilmenidine demonstrates a high affinity for I1 imidazoline binding sites (I1BS) and remarkable selectivity over I2 imidazoline binding sites (I2BS) and α2-adrenergic receptors.
Table 1: Binding Affinity (Ki) of Rilmenidine and Clonidine at Imidazoline and Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Selectivity (I1 vs. I2) | Selectivity (I1 vs. α2-AR) |
| Rilmenidine | I1-Imidazoline Binding Site | 7.1 ± 3.5 | 731-fold | ~344-fold |
| I2-Imidazoline Binding Site | 5189 ± 1816 | |||
| α2-Adrenergic Receptor | 2440 ± 322 | |||
| Clonidine | I1-Imidazoline Binding Site | 58.2 ± 17.3 | 72-fold | ~0.55-fold |
| I2-Imidazoline Binding Site | 4179 ± 2633 | |||
| α2-Adrenergic Receptor | 32 ± 12 |
Data sourced from studies on rabbit proximal tubule cells.[7]
Table 2: Receptor Density (Bmax) and Dissociation Constant (Kd) for I1 Imidazoline Receptors in PC12 Cells
| Condition | Bmax (fmol/mg protein) | Kd (nmol/L) |
| Control Transfection | 691 ± 29 | 0.39 ± 0.05 |
| IRAS Antisense Transfection | 400 ± 16 | 0.30 ± 0.04 |
Data from a study investigating the role of the IRAS gene in I1 receptor expression.[8]
Signaling Pathways of the I1 Imidazoline Receptor
Activation of the I1 imidazoline receptor by rilmenidine initiates a unique signaling cascade that is distinct from classical G protein-coupled receptor pathways.
Primary Signaling Cascade
The I1 imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, a process that does not involve traditional heterotrimeric G-proteins.[9][10] This pathway leads to the generation of key second messengers.
Key Downstream Effectors
-
Phosphatidylcholine-Selective Phospholipase C (PC-PLC): Activation of I1 receptors leads to the stimulation of PC-PLC, which hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG).[11][12]
-
Diacylglycerol (DAG): This second messenger can activate various downstream signaling molecules, including protein kinase C (PKC) isoforms and other cellular effectors.
-
Arachidonic Acid and Eicosanoids: The signaling cascade also results in the release of arachidonic acid, which can be further metabolized to produce eicosanoids, lipid signaling molecules with diverse physiological roles.[9]
-
Extracellular Signal-Regulated Kinase (ERK): Studies have shown that I1 receptor activation can lead to the phosphorylation and activation of ERK, a key component of the MAPK signaling pathway.[8]
-
Na+/H+ Exchanger: Rilmenidine has been shown to inhibit the Na+/H+ antiport, an effect that may contribute to its renal and cardiovascular actions.[5][13]
It is important to note that the I1 imidazoline receptor is not coupled to the conventional adenylyl or guanylyl cyclase pathways, nor does it induce rapid calcium fluxes.[9][10]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the interaction of rilmenidine with I1 imidazoline receptors.
Radioligand Binding Assay for I1 Imidazoline Receptors
This protocol describes a competitive binding assay to determine the affinity of rilmenidine for I1 imidazoline receptors.
Materials:
-
Tissue source rich in I1 receptors (e.g., RVLM of bovine brainstem, PC12 cells)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radioligand: [3H]-Clonidine or other suitable I1 ligand
-
Unlabeled this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane suspension (typically 50-200 µg of protein)
-
A fixed concentration of [3H]-Clonidine (at a concentration near its Kd for I1 sites)
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-radiolabeled I1 ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the rilmenidine concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay
This protocol describes a method to measure the activation of PC-PLC in response to rilmenidine.
Materials:
-
PC12 cells or other suitable cell line expressing I1 receptors
-
Cell culture medium
-
This compound
-
Lysis buffer
-
PC-PLC activity assay kit (containing a suitable substrate like p-nitrophenylphosphorylcholine (B16031) or a fluorescent substrate)
-
Microplate reader
Procedure:
-
Cell Culture: Culture PC12 cells to near confluency in appropriate culture dishes.
-
Stimulation: Treat the cells with varying concentrations of this compound for different time intervals. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to release the cellular contents, including PC-PLC.
-
Enzyme Assay:
-
Add the cell lysates to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the PC-PLC substrate provided in the assay kit.
-
Incubate the plate at the recommended temperature for the specified time.
-
-
Measurement: Measure the formation of the product using a microplate reader at the appropriate wavelength for the chromogenic or fluorogenic substrate.
-
Data Analysis: Calculate the PC-PLC activity for each sample. Plot the enzyme activity against the logarithm of the rilmenidine concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound exerts its antihypertensive effects primarily through the activation of I1 imidazoline receptors in the brainstem. Its mechanism of action is characterized by a unique signaling pathway involving the activation of phosphatidylcholine-selective phospholipase C and the generation of diacylglycerol, independent of classical G-protein signaling. This detailed understanding of rilmenidine's molecular pharmacology and signaling cascades provides a solid foundation for further research and the development of novel therapeutic agents targeting the I1 imidazoline receptor system. The experimental protocols outlined in this guide offer a practical framework for scientists investigating the intricate mechanisms of this important class of drugs.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. kup.at [kup.at]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Selectivity of rilmenidine for I1-imidazoline-binding sites in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of IRAS/Nischarin as an I1-imidazoline receptor in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Quantifying sympathetic nerve activity: problems, pitfalls and the need for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
Rilmenidine Phosphate as a Caloric Restriction Mimetic: A Technical Guide
Introduction
Caloric restriction (CR), the reduction of calorie intake without malnutrition, is one of the most robust and reproducible interventions for extending lifespan and healthspan across a wide range of species.[1][2] The profound physiological benefits of CR, including improved metabolic profiles, enhanced stress resistance, and reduced incidence of age-related diseases, have spurred significant interest in identifying pharmacological agents that can replicate these effects.[1][3] These agents, known as caloric restriction mimetics (CRMs), offer the potential to harness the anti-aging benefits of CR without the need for stringent and often challenging dietary interventions.[4][5][6]
Recently, rilmenidine (B1679337), a widely prescribed oral antihypertensive drug, has emerged as a promising CRM.[4][7] Computational analyses first identified rilmenidine as a compound that elicits a gene expression signature similar to that of caloric restriction.[8][9] Subsequent research in model organisms has provided compelling evidence that rilmenidine can extend lifespan and improve health markers, positioning it as a strong candidate for repurposing in geroscience.[4][10][11] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols underlying the role of rilmenidine phosphate (B84403) in mimicking caloric restriction.
Core Mechanism of Action: From Hypertension to Longevity
Rilmenidine's primary clinical application is the treatment of hypertension.[12][13] It functions as a selective agonist for I1-imidazoline receptors, primarily located in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system and consequently lowers blood pressure.[12][13][14] Its selectivity for I1-imidazoline receptors over α2-adrenergic receptors contributes to a favorable side-effect profile compared to older centrally-acting antihypertensives.[12][13]
The investigation into rilmenidine's geroprotective properties has unveiled a novel mechanism of action centered on the same class of receptors. Research has shown that the lifespan and healthspan benefits of rilmenidine are mediated by the I1-imidazoline receptor nish-1, the nematode ortholog of the human I1-imidazoline receptor Nischarin (IRAS).[4][15][16] This discovery identifies nish-1 as a key potential target for longevity interventions.[4][5]
Activation of the nish-1 receptor by rilmenidine initiates a signaling cascade that converges on pathways central to the caloric restriction response:
-
mTOR-Independent Autophagy: Rilmenidine robustly induces autophagy, the cellular process for degrading and recycling damaged organelles and misfolded proteins, which is crucial for cellular homeostasis and longevity.[17][18][19] This induction of autophagy occurs through an mTOR-independent pathway.[17][20] This is significant because the mTOR pathway is a key regulator of aging, and its inhibition is a well-established mechanism of lifespan extension. The ability of rilmenidine to bypass mTOR in activating autophagy suggests a distinct mechanism compared to other CRMs like rapamycin.[16]
-
Dependence on Key Transcription Factors: The pro-longevity effects of rilmenidine require the transcription factors DAF-16/FOXO and SKN-1/NRF, both of which are essential mediators of the lifespan extension conferred by caloric restriction.[8][9][16][21]
-
AMPK-Independence: Interestingly, rilmenidine-induced longevity does not appear to require AMPK signaling, another key energy sensor involved in the CR pathway.[8][16][21] This further distinguishes its mechanism from other interventions that act via AMPK activation.
The convergence of rilmenidine's action on these core CR pathways is underscored by the observation that treating already long-lived CR model organisms (the eat-2 mutant in C. elegans) with rilmenidine does not further extend their lifespan, suggesting that both interventions act through a shared mechanism.[8][16]
Signaling Pathways and Logical Frameworks
The following diagrams illustrate the key signaling pathways and logical relationships involved in rilmenidine's action as a caloric restriction mimetic.
Caption: Rilmenidine signaling pathway mimicking caloric restriction.
Caption: Experimental workflow for validating rilmenidine as a CR mimetic.
Quantitative Data Summary
The effects of rilmenidine have been quantified in several key experiments, primarily in the nematode C. elegans and in mice. The data below are summarized from published studies.
Table 1: Effect of Rilmenidine on C. elegans Lifespan
| Treatment Group | Concentration | Mean Lifespan Extension (%) | Key Finding | Reference |
| Wild-Type (N2) | 200 µM | ~19% | Optimal dose for lifespan extension. | [15][16] |
| Wild-Type (N2) | 400 µM | No significant extension | Indicates a dose-response curve. | [16] |
| eat-2 (CR model) | 200 µM | No further extension | Suggests a shared mechanism with CR. | [8][16] |
| nish-1 knockout | 200 µM | Lifespan extension abolished | Demonstrates the requirement of the I1-imidazoline receptor. | [11][22] |
| Wild-Type (treated from old age) | 200 µM | Significant extension | Shows efficacy even when started late in life. | [8][10][22] |
Table 2: Effect of Rilmenidine on C. elegans Healthspan Markers
| Healthspan Marker | Assay | Treatment | Outcome | Reference |
| Stress Resistance | Thermotolerance at 37°C | 200 µM Rilmenidine | Increased survival under heat stress. | [16] |
| Proteostasis | PolyQ40::YFP aggregation | 200 µM Rilmenidine | Attenuated accumulation of polyglutamine aggregates. | [18][23] |
Table 3: Transcriptional Effects of Rilmenidine in Mice
| Tissue | Analysis Method | Key Finding | Reference |
| Liver | RNA Sequencing | Gene expression changes significantly overlap with the classic caloric restriction signature. | [8][10][22] |
| Kidney | RNA Sequencing | Gene expression changes significantly overlap with the classic caloric restriction signature. | [8][10][22] |
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments cited in the validation of rilmenidine as a caloric restriction mimetic.
C. elegans Lifespan and Healthspan Assays
-
Strains and Maintenance: Wild-type C. elegans (Bristol N2 strain) and various mutant strains (e.g., eat-2(ad1116), nish-1(tm6029), daf-16(mu86)) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.
-
Drug Preparation and Administration: this compound is dissolved in DMSO to create a stock solution. The final desired concentration (e.g., 200 µM) is achieved by adding the stock solution to the NGM agar (B569324) just before pouring the plates. Control plates contain an equivalent concentration of DMSO.
-
Lifespan Assay Protocol:
-
Synchronization: Adult hermaphrodite worms are allowed to lay eggs on NGM plates for a 2-4 hour window. The adults are then removed, leaving a synchronized population of eggs.
-
Development: The eggs are allowed to develop to the L4 larval stage at 20°C.
-
Treatment Initiation: L4 larvae are transferred to the rilmenidine-containing or control plates. To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the plates.
-
Scoring: Starting from day 1 of adulthood, worms are scored daily for survival. They are considered dead if they do not respond to gentle prodding with a platinum wire. Worms that crawl off the agar or exhibit internal hatching ("bagging") are censored from the analysis.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
-
-
Thermotolerance Assay Protocol:
-
Worms are cultured on rilmenidine or control plates as described for the lifespan assay until day 5 of adulthood.
-
The plates are then shifted to a high temperature (e.g., 37°C).[16]
-
Survival is scored at regular intervals (e.g., every 2 hours) until all worms are dead.
-
Survival curves are plotted and analyzed to determine differences in heat stress resistance.
-
-
Polyglutamine (PolyQ) Aggregation Assay:
-
A transgenic strain expressing a polyglutamine tract fused to a fluorescent reporter (e.g., Q40::YFP) in body wall muscle cells is used.
-
Worms are synchronized and cultured on rilmenidine or control plates.
-
At specific time points (e.g., day 4, 6, and 8 of adulthood), individual worms are mounted on slides and visualized using a fluorescence microscope.
-
The number of fluorescent aggregates per worm is counted. Statistical analysis (e.g., two-way ANOVA) is used to compare the aggregation load between treatment groups over time.[23]
-
Mouse Gene Expression Analysis
-
Animal Model: Wild-type mice (e.g., C57BL/6 strain) are used.
-
Drug Administration: Rilmenidine is administered to the treatment group, typically via drinking water or oral gavage, for a specified duration. The control group receives a vehicle.
-
Tissue Collection and RNA Extraction: At the end of the treatment period, mice are euthanized, and liver and kidney tissues are rapidly dissected and flash-frozen in liquid nitrogen. Total RNA is then extracted from the tissues using standard protocols (e.g., TRIzol reagent or commercial kits).
-
Transcriptomic Analysis (RNA-Sequencing):
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from the extracted RNA. This involves steps like poly(A) selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, mapping reads to the mouse reference genome, and quantifying gene expression levels.
-
Differential Expression and Gene Set Enrichment Analysis (GSEA): Differentially expressed genes between the rilmenidine-treated and control groups are identified. GSEA is then performed to determine if gene sets known to be associated with caloric restriction are significantly enriched in the rilmenidine-treated animals. This comparison confirms whether rilmenidine phenocopies the transcriptional signature of CR.
-
Conclusion and Future Directions
The body of evidence strongly supports the classification of this compound as a caloric restriction mimetic. It extends lifespan and improves healthspan in model organisms by activating the I1-imidazoline receptor nish-1 and engaging core longevity pathways, including mTOR-independent autophagy and the transcription factors DAF-16/FOXO and SKN-1/NRF.[8][9][16][21] The demonstration that rilmenidine induces a CR-like gene expression profile in the liver and kidneys of mice further strengthens its credentials as a CRM.[8][10][22]
The most compelling aspect of rilmenidine is its potential for rapid translation to human clinical applications. As a widely prescribed, orally available drug with a well-established safety profile and rare, non-severe side effects, it represents a prime candidate for repurposing as a geroprotective agent.[4][5][10][15]
However, further research is essential. While results in C. elegans and transcriptional data from mice are promising, comprehensive longevity and healthspan studies in mammals are needed to validate these findings.[10] It is also important to consider potential context-dependent effects; for instance, some studies have shown that in specific disease models, such as for amyotrophic lateral sclerosis (ALS), robust autophagy induction by rilmenidine could be detrimental, suggesting that its application may need to be carefully considered.[17][24] Future clinical trials in humans should focus on biological markers of aging to determine if the benefits observed in animal models translate to healthier aging in people.[10]
References
- 1. Caloric restriction and its mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest research finds hypertension drug could be repurposed to delay ageing - University of Birmingham [birmingham.ac.uk]
- 3. The Potential of Calorie Restriction and Calorie Restriction Mimetics in Delaying Aging: Focus on Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Caloric Restriction Mimetics in Nutrition and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive Drug Rilmenidine is a Calorie Restriction Mimetic – Fight Aging! [fightaging.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Common blood pressure drug slows aging, even in older animals - Earth.com [earth.com]
- 11. sciencealert.com [sciencealert.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. medkoo.com [medkoo.com]
- 15. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]
- 16. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. portlandpress.com [portlandpress.com]
- 21. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciencealert.com [sciencealert.com]
- 23. researchgate.net [researchgate.net]
- 24. Stimulation of mTOR-independent autophagy and mitophagy by rilmenidine exacerbates the phenotype of transgenic TDP-43 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilmenidine Phosphate: A Technical Deep Dive into its Anti-Aging Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent preclinical evidence has identified Rilmenidine (B1679337) phosphate (B84403), a widely prescribed antihypertensive agent, as a promising candidate for geroprotective interventions. Studies in model organisms have demonstrated its ability to extend lifespan and improve healthspan by mimicking the effects of caloric restriction, a well-established anti-aging paradigm. This technical guide synthesizes the current understanding of Rilmenidine's anti-aging properties, detailing its molecular mechanisms, summarizing key quantitative findings, and outlining the experimental protocols used to generate these insights. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Rilmenidine in the context of aging and age-related diseases.
Introduction
The quest for pharmacological interventions that can slow the aging process and extend healthspan is a rapidly evolving field. Caloric restriction (CR) remains the most robust non-genetic intervention to promote longevity across various species. However, the practical application of CR in humans is fraught with challenges, including low compliance and potential side effects.[1][2] This has spurred the search for "caloric restriction mimetics" (CRMs), compounds that recapitulate the biochemical and physiological effects of CR without requiring a reduction in food intake.[1] Rilmenidine, an I1-imidazoline receptor agonist used for the treatment of hypertension, has emerged as a compelling CRM candidate.[2] This document provides an in-depth technical overview of the scientific evidence supporting the anti-aging properties of Rilmenidine phosphate.
Molecular Mechanisms of Action
Rilmenidine's geroprotective effects are primarily attributed to its interaction with the I1-imidazoline receptor, leading to the induction of autophagy and transcriptional changes that overlap with those observed under caloric restriction.
I1-Imidazoline Receptor (nish-1) Activation
The primary molecular target for Rilmenidine's anti-aging effects is the I1-imidazoline receptor.[3][4] In the nematode Caenorhabditis elegans, the ortholog of this receptor is nish-1.[5][6] Activation of nish-1 by Rilmenidine is a critical initiating event for its downstream pro-longevity effects.[5][7] Deletion of the nish-1 gene abolishes the lifespan-extending benefits of Rilmenidine, and this effect is reinstated upon the rescue of the receptor.[1][7] This highlights nish-1 as a key potential target for longevity interventions.[3][4]
Induction of Autophagy
A crucial mechanism downstream of I1-imidazoline receptor activation is the induction of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins, the accumulation of which is a hallmark of aging.[1][8] Rilmenidine has been shown to robustly induce autophagy.[1][8] Importantly, this induction of autophagy is required for the lifespan extension observed with Rilmenidine treatment.[1][3] The pathway through which Rilmenidine induces autophagy is largely independent of AMPK signaling but is dependent on the inhibition of the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism.[1][9]
Caloric Restriction Mimicry and Key Transcription Factors
Rilmenidine is considered a potential caloric restriction mimetic.[3][7] This is supported by the observation that Rilmenidine treatment in mice induces transcriptional changes in the liver and kidneys that are similar to those seen with caloric restriction.[1][3] Furthermore, co-treatment with Rilmenidine and rapamycin (B549165) (an mTOR inhibitor and known CRM) or in genetically CR-mimicking C. elegans mutants does not further extend lifespan, suggesting they act on a common pathway.[1][6] The pro-longevity effects of Rilmenidine require the activity of key transcription factors also implicated in caloric restriction-induced lifespan extension, namely FOXO/DAF-16 and NRF1,2,3/SKN-1.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-aging effects of Rilmenidine.
| Model Organism | Compound | Concentration | Lifespan Extension (%) | Reference |
| C. elegans (Wild-Type) | Rilmenidine | 200 µM | ~19% | [1] |
| C. elegans (Wild-Type) | Rilmenidine | Not Specified | ~33% (early/late adult treatment) | [9] |
| C. elegans (Wild-Type) | Moxonidine | Not Specified | ~7.1% | [1] |
Table 1: Lifespan Extension in C. elegans.
| Model Organism | Tissue | Effect | Reference |
| Mice | Liver | Transcriptional changes similar to caloric restriction | [1][3] |
| Mice | Kidney | Transcriptional changes similar to caloric restriction | [1][3] |
Table 2: Gene Expression Changes in Mice.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of Rilmenidine's anti-aging properties.
C. elegans Lifespan Assay
-
Organism: Wild-type Caenorhabditis elegans (N2 strain).
-
Culture Conditions: Worms are maintained on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., DMSO) and added to the NGM agar to achieve the desired final concentration (e.g., 200 µM). Control plates contain the vehicle alone.
-
Synchronization: A synchronized population of worms is obtained by standard methods (e.g., bleaching to isolate eggs).
-
Lifespan Measurement: Synchronized L1 larvae are transferred to the experimental plates. Starting from day 1 of adulthood, the worms are transferred to fresh plates daily for the first week and then every other day. The number of living and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Gene Expression Analysis in Mice
-
Animal Model: Wild-type mice (e.g., C57BL/6).
-
Drug Administration: Rilmenidine is administered to the mice, typically through their drinking water or via oral gavage, at a specified dose. Control animals receive the vehicle.
-
Treatment Duration: The treatment period can vary depending on the study design but may last for several weeks or months.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tissues of interest (e.g., liver, kidney) are harvested and flash-frozen in liquid nitrogen or stored in a stabilizing solution (e.g., RNAlater).
-
RNA Extraction and Sequencing: Total RNA is extracted from the tissues using standard protocols (e.g., TRIzol reagent). RNA quality and quantity are assessed. RNA sequencing (RNA-Seq) is then performed on the samples to obtain a global gene expression profile.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the Rilmenidine-treated and control groups. Gene set enrichment analysis (GSEA) is often employed to compare the transcriptional signature of Rilmenidine treatment with known signatures of caloric restriction and aging.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a typical experimental workflow.
Caption: Rilmenidine's core anti-aging signaling pathway.
Caption: A typical experimental workflow for investigating Rilmenidine.
Conclusion and Future Directions
This compound has emerged as a credible candidate for repurposing as an anti-aging therapeutic. Its ability to mimic caloric restriction through the activation of the I1-imidazoline receptor and subsequent induction of autophagy provides a solid mechanistic foundation for its observed pro-longevity effects in preclinical models. The fact that Rilmenidine is an existing, widely-prescribed drug with a favorable safety profile further enhances its translational potential.[3][4]
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the downstream targets of the I1-imidazoline receptor is needed. Secondly, long-term studies in mammalian models are required to fully assess the efficacy and safety of chronic Rilmenidine administration in the context of aging. Finally, the identification of biomarkers that can track the physiological response to Rilmenidine treatment will be crucial for its potential translation to human clinical trials for age-related indications. The continued investigation of Rilmenidine and other I1-imidazoline receptor agonists holds significant promise for the development of novel geroprotective strategies.
References
- 1. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Hypertension drug could be repurposed to delay ageing, study finds | EurekAlert! [eurekalert.org]
- 5. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]
- 6. Hypertension drug rilmenidine can extend lifespan and delay ageing, study reveals [medicaldialogues.in]
- 7. sciencealert.com [sciencealert.com]
- 8. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peterattiamd.com [peterattiamd.com]
Rilmenidine Phosphate and its Effects on Autophagy Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine (B1679337), a selective I1-imidazoline receptor agonist, is an established antihypertensive agent. Recent research has unveiled its potent ability to induce autophagy, the cellular process of self-degradation and recycling of damaged organelles and proteins. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and quantitative analysis of rilmenidine-induced autophagy. It is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of autophagy modulation.
Core Mechanism of Action
Rilmenidine induces autophagy primarily through a signaling pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy. The core mechanism involves the following sequence of events:
-
I1-Imidazoline Receptor Agonism: Rilmenidine binds to and activates I1-imidazoline receptors.
-
Inhibition of Adenylyl Cyclase: Activation of the I1 receptor leads to the inhibition of adenylyl cyclase.
-
Reduction in cAMP Levels: This inhibition results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
-
Autophagy Induction: The reduction in cAMP levels triggers the initiation of the autophagy cascade.
This mTOR-independent pathway makes rilmenidine a valuable tool for studying autophagy in contexts where mTOR signaling is dysregulated and offers a distinct therapeutic approach compared to mTOR inhibitors like rapamycin.
Quantitative Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of rilmenidine on autophagy markers.
Table 1: In Vitro Effects of Rilmenidine on Autophagy Markers
| Cell Line | Rilmenidine Concentration | Treatment Duration | Marker | Fold Change vs. Control | Reference |
| NSC-34 (SOD1-WT) | 10 µM | 18 h | LC3-II | ~1.45-fold increase | Perera et al., 2018 [1] |
| NSC-34 (SOD1-A4V) | 10 µM | 18 h | LC3-II | ~1.15-fold increase | Perera et al., 2018 [1] |
| Primary Neurons | Not specified | Not specified | LC3 puncta | Significant increase | Rose et al., 2010 [2] |
Table 2: In Vivo Effects of Rilmenidine on Autophagy Markers in Mouse Models
| Mouse Model | Rilmenidine Dose | Treatment Duration | Tissue | Marker | Fold Change vs. Vehicle | Reference |
| SOD1 G93A (ALS) | 2.5 mg/kg/day | End stage | Spinal Cord | LC3-II | ~1.55-fold increase | Perera et al., 2018 [1] |
| HD-N171-82Q (Huntington's) | 2.5 mg/kg/day | 6 weeks | Brain | Soluble mutant huntingtin | Significant reduction | Rose et al., 2010 [2] |
| Wild-type | Not specified | Not specified | Brain | Autophagosomes | Significant increase | Rose et al., 2010 [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Western Blot Analysis for LC3 and p62
This protocol is adapted from Perera et al. (2018) for the analysis of spinal cord tissue from mouse models.
-
Tissue Homogenization: Spinal cord tissue is homogenized in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a bicinchoninic acid (BCA) protein assay.
-
Sample Preparation: Samples are denatured by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3 (e.g., 1:1000 dilution) or p62/SQSTM1 (e.g., 1:1000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Immunofluorescence for LC3 Puncta
This protocol is based on the methodology described by Rose et al. (2010) for primary neuronal cultures.
-
Cell Culture: Primary neurons are cultured on glass coverslips.
-
Fixation: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with 5% normal goat serum in PBS for 1 hour.
-
**Primary Antibody Incubation
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rilmenidine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Rilmenidine phosphate (B84403), a second-generation centrally acting antihypertensive agent. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Molecular Structure and Identification
Rilmenidine is an oxazoline (B21484) derivative with a unique structure that confers selectivity for imidazoline (B1206853) I1 receptors over α2-adrenergic receptors, distinguishing it from older centrally acting antihypertensives like clonidine. The active substance is typically used as a phosphate salt, specifically Rilmenidine dihydrogen phosphate, to enhance its stability and aqueous solubility.
The fundamental structure consists of a central oxazoline ring linked to a dicyclopropylmethylamine group. This configuration is crucial for its pharmacological activity.
| Identifier | Value |
| IUPAC Name | N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid |
| CAS Number | 85409-38-7 |
| Chemical Formula | C₁₀H₁₉N₂O₅P |
| Molecular Weight | 278.24 g/mol |
| SMILES | O=P(O)(O)O.C1(NC(C2CC2)C3CC3)=NCCO1 |
| InChI Key | ZJCOWRFWZOAVFY-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of Rilmenidine phosphate are critical for its formulation, delivery, and pharmacokinetic profile. It is a white, crystalline powder. Stability studies conducted under ICH conditions support a shelf life of 3 years when stored at a temperature not exceeding 30°C.
Table of Physicochemical Data:
| Property | Value | Notes |
| Melting Point | 106-107 °C | Data for Rilmenidine base, crystallized from hexane. |
| pKa | 9.3 | Indicates that Rilmenidine is a weak base. |
| Aqueous Solubility | Freely soluble | 55 mg/mL (197.67 mM) in water. |
| ~19% w/v in water | ||
| Organic Solvent Solubility | 7% w/v in methanol | |
| 0.7% w/v in chloroform (B151607) | ||
| 0.7% w/v in ethanol (B145695) | Insoluble in ethanol according to another source. | |
| ≥5.68 mg/mL in DMSO | 1 mg/mL (3.59 mM) in DMSO. | |
| LogP / LogD | Not experimentally determined. | As an ionizable molecule, its lipophilicity is pH-dependent (LogD). |
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect primarily by acting as a selective agonist at I1-imidazoline receptors located in the brainstem, specifically in the Rostral Ventrolateral Medulla (RVLM). This action distinguishes it from first-generation agents that primarily target α2-adrenergic receptors.
Primary Mechanism:
-
Receptor Binding: Rilmenidine binds to I1-imidazoline receptors on neurons within the RVLM.
-
Signal Transduction: Activation of I1 receptors initiates a signaling cascade that leads to the inhibition of sympathoexcitatory neurons.
-
Reduced Sympathetic Outflow: This central inhibition results in a decrease in sympathetic nerve activity to the peripheral cardiovascular system, including the heart and blood vessels.
-
Pharmacological Effect: The reduction in sympathetic tone leads to vasodilation, decreased peripheral vascular resistance, and a subsequent lowering of blood pressure.
While highly selective for I1 receptors, Rilmenidine retains some affinity for α2-adrenergic receptors, which may contribute modestly to its overall effect. However, its lower affinity for α2-receptors compared to older drugs is associated with a more favorable side-effect profile, particularly less sedation and dry mouth.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy for Assay of this compound
This method provides a rapid and accurate means to determine the purity of Rilmenidine dihydrogen phosphate active pharmaceutical ingredient (API) without the need for an analyte-specific reference standard.
Methodology:
-
Internal Standard Preparation:
-
Accurately weigh approximately 10-15 mg of Tetrachloronitrobenzene (TCNB), the internal standard.
-
-
Sample Preparation:
-
Accurately weigh 15-30 mg of the Rilmenidine dihydrogen phosphate sample into a clean 10 mL glass vial.
-
Transfer the weighed TCNB into the same vial.
-
Add 1.0 mL of Methanol-d4 (CD₃OD) as the solvent.
-
Sonicate the vial to ensure complete dissolution of both the sample and the internal standard.
-
Transfer the resulting solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard 1D proton pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation for accurate quantification)
-
Number of Scans: 8-16
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, the residual solvent peak of Methanol-d4 can be used as a secondary reference.
-
Integrate a well-resolved, characteristic signal of Rilmenidine (e.g., protons on the dicyclopropylmethyl group) and the signal from the internal standard (TCNB).
-
Calculate the assay of Rilmenidine dihydrogen phosphate using the standard qNMR equation, accounting for the number of protons in each integrated signal, the molecular weights, and the weights of the sample and internal standard.
-
Extractive Spectrophotometric Method for Quantification
This method is suitable for determining Rilmenidine dihydrogen phosphate in bulk and pharmaceutical dosage forms. It is based on the formation of a colored ion-pair complex between the drug and an acidic dye, which can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 100 mg of Rilmenidine dihydrogen phosphate in 100 mL of 0.1N HCl.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with 0.1N HCl.
-
Dye Solution: Prepare a solution of Bromothymol Blue (BTB) reagent.
-
Buffer: Prepare a pH 1.2 buffer (0.1N HCl).
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder ten tablets to determine the average tablet weight.
-
Weigh a quantity of the powder equivalent to 5 mg of Rilmenidine and transfer to a 50 mL volumetric flask.
-
Add 0.1N HCl, sonicate to dissolve, and dilute to the mark with 0.1N HCl.
-
Filter the solution to remove insoluble excipients.
-
-
Ion-Pair Complex Formation and Extraction:
-
Create a series of calibration standards by pipetting appropriate volumes of the working standard solution (to achieve 5-25 µg/mL) into separate 50 mL separating funnels.
-
For the sample, pipette a volume of the filtered tablet solution into another separating funnel.
-
To each funnel, add 1.0 mL of 0.1N HCl and 1.0 mL of the Bromothymol Blue reagent. Shake well to mix.
-
Add 10 mL of chloroform to each funnel and shake vigorously for 2 minutes to extract the ion-pair complex into the organic layer.
-
Allow the layers to separate completely.
-
-
Spectrophotometric Measurement:
-
Collect the chloroform (lower) layer from each funnel.
-
Measure the absorbance of the chloroform layer against a reagent blank (prepared in the same manner without the drug) at the wavelength of maximum absorbance (λmax), which is 414 nm for the Rilmenidine-BTB complex.
-
Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of Rilmenidine in the sample solution.
-
Rilmenidine phosphate's selectivity for imidazoline versus alpha-2 adrenergic receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rilmenidine (B1679337), an antihypertensive agent of the oxazoline (B21484) class, exerts its therapeutic effects through a complex interplay with both imidazoline (B1206853) I1 receptors and alpha-2 adrenergic receptors. This technical guide provides a comprehensive analysis of rilmenidine phosphate's binding and functional selectivity for these two receptor systems. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for scientists engaged in cardiovascular research and drug development. A key finding is that while rilmenidine demonstrates a notable binding preference for I1 imidazoline receptors, its interaction with alpha-2 adrenergic receptors, particularly in a species-specific manner, contributes to its overall pharmacological profile.
Introduction
The development of centrally acting antihypertensive drugs has evolved from non-selective alpha-2 adrenergic agonists to agents with a more nuanced receptor interaction profile. Rilmenidine emerged as a "second-generation" agent with a purported higher selectivity for I1 imidazoline receptors over alpha-2 adrenergic receptors, suggesting a mechanism that could dissociate the desired antihypertensive effects from the sedative side effects commonly associated with earlier drugs like clonidine (B47849).[1][2] This guide delves into the experimental evidence that defines this selectivity.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of rilmenidine is quantitatively demonstrated through radioligand binding assays, which measure the affinity of the drug for its target receptors. The inhibition constant (Ki) is a key parameter derived from these studies, with a lower Ki value indicating a higher binding affinity.
Table 1: Rilmenidine Binding Affinity (Ki) for I1 Imidazoline and Alpha-2 Adrenergic Receptors
| Tissue/Cell Line | Receptor Subtype | Radioligand | Rilmenidine Ki (nM) | Reference |
| Rabbit Proximal Tubule Cells | I1 Imidazoline | [3H]Idazoxan | 7.1 ± 3.5 | [3] |
| Rabbit Proximal Tubule Cells | Alpha-2 Adrenergic | [3H]Rauwolscine | 2440 ± 322 | [3] |
| Human Brain (Medulla) | Imidazoline-Preferring | [3H]Clonidine | - (2.5x more selective than clonidine) | [4][5] |
| Human Brain (Cortex) | Alpha-2 Adrenergic | [3H]Clonidine | - | [4][5] |
Note: A direct Ki value for human brain tissue was not explicitly stated in the cited abstract, but the study highlighted a 2.5-fold greater selectivity of rilmenidine for medullary imidazoline-preferring sites over cortical alpha-adrenoceptors compared to clonidine.
As evidenced in Table 1, rilmenidine exhibits a significantly higher affinity for I1 imidazoline receptors compared to alpha-2 adrenergic receptors in rabbit renal proximal tubule cells, with a Ki value in the low nanomolar range for I1 receptors versus the micromolar range for alpha-2 receptors.[3] This substantial difference in binding affinity forms the primary basis for rilmenidine's classification as an I1-selective ligand.
Functional Selectivity: A More Complex Picture
While binding affinity data provides a static view of drug-receptor interaction, functional assays are crucial for understanding the physiological consequences of this binding. These assays measure the drug's ability to elicit a cellular response upon binding to the receptor.
Table 2: Functional Activity of Rilmenidine at I1 Imidazoline and Alpha-2 Adrenergic Receptors
| Assay Type | System | Measured Effect | Rilmenidine Activity | Key Findings | Reference |
| ERK1/2 Phosphorylation | C. elegans | Increased MPK-1 (ERK) phosphorylation | Agonist | Effect abolished by the I1 antagonist efaroxan, suggesting I1-mediated signaling. | [6][7] |
| Noradrenaline Release | Guinea-pig atria | Inhibition of evoked noradrenaline release (short stimulation) | Partial Agonist | Acts as an agonist at low neurotransmitter concentrations and an antagonist at high concentrations. | [7] |
| Blood Pressure Regulation | Conscious spontaneously hypertensive rats | Dose-dependent decrease in blood pressure | Agonist | Antihypertensive effect observed. | [8][9] |
| Autonomic Function | Healthy human volunteers | Dose-dependent decrease in blood pressure, reduced sympathetic tone | Agonist | Demonstrates central sympatholytic effects in humans. | [10] |
Functional studies reveal a more intricate picture of rilmenidine's action. In systems expressing I1 imidazoline receptors, rilmenidine demonstrates clear agonistic activity, such as the stimulation of the ERK/MAPK pathway.[6][7] However, at alpha-2 adrenergic receptors, its activity can be context-dependent, exhibiting partial agonism in some preparations.[7] Furthermore, the antihypertensive effect of rilmenidine, while primarily attributed to its action on central I1 imidazoline receptors, may also involve a downstream or interactive role of alpha-2 adrenergic receptors.[11]
Signaling Pathways
Understanding the downstream signaling cascades initiated by rilmenidine at each receptor is fundamental to comprehending its overall pharmacological effect.
I1 Imidazoline Receptor Signaling
Activation of I1 imidazoline receptors by rilmenidine initiates a distinct signaling cascade that is not typically associated with classic G-protein coupled receptors.
Alpha-2 Adrenergic Receptor Signaling
In contrast, the alpha-2 adrenergic receptor signals through a well-established G-protein coupled pathway involving the inhibition of adenylyl cyclase.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to determine the binding affinity and functional activity of rilmenidine.
Competition Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (rilmenidine) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Tissue/Cells: Source of I1 imidazoline or alpha-2 adrenergic receptors (e.g., rabbit renal proximal tubules, human brain tissue).
-
Radioligand: [3H]Idazoxan (for I1 receptors) or [3H]Rauwolscine (for alpha-2 receptors).
-
Unlabeled Ligand: this compound.
-
Buffers: Homogenization buffer, assay buffer, wash buffer.
-
Equipment: Homogenizer, centrifuges, filtration apparatus, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of rilmenidine.
-
Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled specific ligand).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the rilmenidine concentration.
-
Determine the IC50 value (the concentration of rilmenidine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: ERK1/2 Phosphorylation
This assay measures the activation of the MAPK/ERK pathway, a downstream signaling event of I1 imidazoline receptor activation.
Materials:
-
Cell Line: A cell line expressing I1 imidazoline receptors (e.g., PC12 cells).
-
Reagents: this compound, cell lysis buffer, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), secondary antibody conjugated to a detectable marker (e.g., HRP), chemiluminescent substrate.
-
Equipment: Cell culture supplies, Western blot apparatus, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of rilmenidine for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition.
-
Plot the fold change in phosphorylation against the logarithm of the rilmenidine concentration to determine the EC50 value.
-
Conclusion
The evidence presented in this technical guide substantiates the classification of this compound as a selective I1 imidazoline receptor agonist. This selectivity is most pronounced in binding affinity studies, where rilmenidine demonstrates a significantly higher affinity for I1 receptors over alpha-2 adrenergic receptors. While the functional selectivity is more complex and can be species- and tissue-dependent, the primary antihypertensive mechanism of action is largely attributed to its agonistic activity at central I1 imidazoline receptors. The detailed experimental protocols and visualized signaling pathways provided herein offer a robust framework for further investigation into the nuanced pharmacology of rilmenidine and the development of next-generation antihypertensive therapies with improved selectivity and side-effect profiles.
References
- 1. Rilmenidine reveals differences in the pharmacological characteristics of prejunctional alpha2-adrenoceptors in the guinea-pig, rat and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rejuvenomicslab.com [rejuvenomicslab.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cardiovascular effects of rilmenidine, a new alpha 2-adrenoceptor agonist, and clonidine in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 10. The effects of rilmenidine on tests of autonomic function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Exploring the pharmacodynamics of Rilmenidine phosphate in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Rilmenidine (B1679337) phosphate (B84403) within the central nervous system (CNS). Rilmenidine, an oxazoline (B21484) derivative, is a second-generation centrally acting antihypertensive agent that exhibits a unique pharmacological profile by primarily targeting I1-imidazoline receptors (I1-IR) over α2-adrenergic receptors. This selectivity is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the central actions of Rilmenidine.
Receptor Binding and Affinity
Rilmenidine's primary mechanism of action in the CNS involves its interaction with I1-imidazoline and α2-adrenergic receptors, predominantly located in the brainstem, particularly the rostral ventrolateral medulla (RVLM).[1][2] Its antihypertensive effect is largely attributed to the activation of these receptors, leading to a reduction in sympathetic outflow from the CNS.[3] Rilmenidine displays a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenoceptors, a key characteristic that distinguishes it from first-generation centrally acting agents like clonidine (B47849).[1][4]
The binding affinities of Rilmenidine for these receptors have been quantified in various studies, primarily through radioligand binding assays. These quantitative data are summarized in the tables below.
Table 1: Rilmenidine Binding Affinity for I1-Imidazoline Receptors
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| I1-Imidazoline | Bovine Brainstem | [3H]Clonidine | 11 | [5] |
| I1-Imidazoline | Human Brain (Medulla) | [3H]Clonidine | - | [6] |
Note: Specific Ki values for human brain were not explicitly stated in the provided search results, but the study highlighted Rilmenidine's selectivity for these receptors.
Table 2: Rilmenidine Binding Affinity for α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Species/System | pKi | Ki (nM) | Reference |
| α2A-Adrenoceptor | Human (recombinant) | 5.80 | ~1585 | [7] |
| α2B-Adrenoceptor | Human (recombinant) | 5.76 | ~1738 | [7] |
| α2C-Adrenoceptor | Human (recombinant) | 5.33 | ~4677 | [7] |
| α2-Adrenoceptor | Bovine Brainstem | - | 110 | [5] |
pKi values were converted to Ki (nM) using the formula Ki = 10^(-pKi) * 10^9.
Functional Activity at Receptors
The functional consequences of Rilmenidine binding to its target receptors have been assessed using various in vitro and in vivo models. Functional assays, such as GTPγS binding and isolated tissue preparations, provide insights into the agonist or antagonist properties of the compound and its potency.
Table 3: Functional Activity of Rilmenidine
| Assay | Tissue/System | Parameter | Value | Reference |
| Contraction Assay | Dog Saphenous Vein | pEC50 | 5.83 | [7] |
| Intrinsic Activity | Dog Saphenous Vein | - | 0.70 (relative to noradrenaline) | [7] |
Central Signaling Pathways
Activation of I1-imidazoline receptors by Rilmenidine initiates a distinct intracellular signaling cascade that ultimately leads to the modulation of neuronal activity and a reduction in sympathetic tone. A key downstream effector of this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The proposed signaling pathway is as follows:
-
Rilmenidine binds to and activates the I1-imidazoline receptor located on the plasma membrane of neurons in the brainstem.[6]
-
This activation stimulates phosphatidylcholine-specific phospholipase C (PC-PLC).[8]
-
PC-PLC hydrolyzes phosphatidylcholine, leading to the production of the second messenger diacylglycerol (DAG).[9]
-
The increase in intracellular DAG levels activates the ERK1/2 signaling cascade.[6]
-
Phosphorylation and activation of ERK1/2 in the RVLM contribute to the hypotensive response.[10]
This pathway is distinct from the canonical G-protein coupled signaling of α2-adrenergic receptors, which primarily involves the inhibition of adenylyl cyclase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of Rilmenidine in the central nervous system.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of Rilmenidine for its target receptors.
Objective: To determine the inhibitory constant (Ki) of Rilmenidine at I1-imidazoline and α2-adrenergic receptors.
Materials:
-
Tissue homogenates (e.g., from bovine brainstem or rat cerebral cortex) or cell membranes expressing the receptor of interest.[11][12]
-
Radioligand (e.g., [3H]-Clonidine for I1-IR and α2-AR).[11]
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the incubation buffer. Determine the protein concentration of the membrane preparation.[12]
-
Incubation: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Rilmenidine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competing ligand). Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Rilmenidine concentration to generate a competition curve. Determine the IC50 value (the concentration of Rilmenidine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
References
- 1. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high-risk hypertensive patient and the potential for brain imidazoline receptor binding by rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on rilmenidine: clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible structural and functional relationships between imidazoline receptors and alpha 2-adrenoceptors (1995) | J. Paul Hieble | 59 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. rejuvenomicslab.com [rejuvenomicslab.com]
- 7. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N alpha2A-adrenoceptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenoceptors and imidazoline receptors in cardiomyocytes mediate counterbalancing effect of agmatine on NO synthesis and intracellular calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen-activated protein kinase phosphorylation in the rostral ventrolateral medulla plays a key role in imidazoline (i1)-receptor-mediated hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of human I1 receptors and their relationship to alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Rilmenidine Phosphate: A Potential Therapeutic Avenue for Huntington's Disease and Other Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder with no current cure. The accumulation of the mutant huntingtin (mHtt) protein is a key pathological hallmark of the disease. Emerging research has identified the induction of autophagy, the cellular process of degrading and recycling damaged components, as a promising therapeutic strategy. Rilmenidine (B1679337) phosphate (B84403), an established antihypertensive medication, has garnered significant attention for its ability to induce autophagy independently of the mTOR pathway, offering a potentially safer and more targeted approach to clearing toxic protein aggregates. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of rilmenidine phosphate for neurodegenerative diseases, with a primary focus on Huntington's disease. It details the underlying mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays.
Introduction: The Rationale for Autophagy Induction in Huntington's Disease
Huntington's disease is an autosomal dominant genetic disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of a mutant huntingtin protein (mHtt) with an expanded polyglutamine tract. This mutant protein is prone to misfolding and aggregation, leading to neuronal dysfunction and death, particularly in the striatum and cortex.[1] One of the key cellular mechanisms for clearing such toxic protein aggregates is autophagy. Therefore, enhancing autophagy is a rational therapeutic approach for HD.[1] While mTOR inhibitors like rapamycin (B549165) can induce autophagy, they are associated with significant side effects. Rilmenidine, an imidazoline (B1206853) I1 receptor agonist, has emerged as a promising alternative that induces autophagy through an mTOR-independent pathway.[2][3]
Mechanism of Action: Rilmenidine's Signaling Pathway to Autophagy
Rilmenidine's primary mechanism of action in the context of neurodegeneration is the induction of autophagy through its interaction with imidazoline I1 receptors. This pathway is distinct from the classical mTOR-dependent autophagy pathway. While the complete signaling cascade is still under investigation, current evidence suggests the following sequence of events:
-
Receptor Binding: Rilmenidine binds to and activates imidazoline I1 receptors, which are present in the brain.[4]
-
Downstream Signaling: Activation of the I1 receptor is thought to involve downstream signaling molecules such as phospholipase C (PLC) and the generation of second messengers like diacylglycerol.[5] Some studies also suggest a role for the cAMP pathway.
-
mTOR-Independent Autophagy Induction: This signaling cascade ultimately leads to the initiation of autophagy, the process of sequestering cytoplasmic components into autophagosomes for degradation, without inhibiting the mTOR pathway.[2][3] This is a significant advantage as it may avoid the side effects associated with mTOR inhibition.
Preclinical Evidence: Rilmenidine in a Mouse Model of Huntington's Disease
A key study investigated the effects of rilmenidine in the N171-82Q transgenic mouse model of Huntington's disease, which expresses a fragment of the human huntingtin gene with 82 CAG repeats and exhibits a progressive neurological phenotype.[1]
Rilmenidine Improves Motor Function
Rilmenidine administration led to significant improvements in motor performance in the N171-82Q mice.
| Motor Function Test | Outcome Measure | Treatment Group | Control Group | p-value | Age of Assessment |
| Grip Strength | Forelimb and all-limb grip strength | Improved | Decline | <0.05 | 12-22 weeks |
| Tremor | Severity score (0-2) | Reduced | Increased | <0.05 | 16 and 18 weeks |
| Rotarod | Latency to fall (seconds) | No significant improvement | Decline | Not significant | 12-24 weeks |
Table 1: Summary of motor function improvements in N171-82Q mice treated with rilmenidine. Note: While specific mean and SEM/SD values were not available in the primary publication, the p-values indicate statistically significant improvements in grip strength and tremor.
Rilmenidine Reduces Mutant Huntingtin Levels
Treatment with rilmenidine resulted in a modest but statistically significant reduction in the levels of the soluble mutant huntingtin fragment in the brains of the N171-82Q mice.[6] This provides direct evidence that rilmenidine-induced autophagy can enhance the clearance of the pathogenic protein.
| Assay | Outcome Measure | Result | p-value |
| Western Blot | Soluble mutant huntingtin levels | Small but significant reduction | <0.05 |
Table 2: Effect of rilmenidine on soluble mutant huntingtin levels in the brains of N171-82Q mice.
Clinical Evidence: Feasibility and Tolerability in Huntington's Disease Patients
Based on the promising preclinical data, a 2-year, open-label clinical study was conducted to assess the feasibility and tolerability of rilmenidine in patients with mild to moderate Huntington's disease.[7][8]
Study Design and Demographics
| Parameter | Description |
| Study Design | 2-year, open-label, single-center study |
| Participants | 18 non-demented patients with mild to moderate HD |
| Dosage | 1 mg/day for the first 6 months, followed by 2 mg/day for 18 months |
| Primary Outcome | Number of withdrawals and serious adverse events |
Table 3: Overview of the open-label clinical trial of rilmenidine in Huntington's disease patients.
Tolerability and Safety
Rilmenidine was found to be relatively safe and well-tolerated in patients with Huntington's disease.
| Adverse Events | Number of Events | Details |
| Withdrawals | 6 | Reasons included difficulties with study procedures (MRI, venipuncture), depression requiring hospital admission, and logistical reasons. None were considered drug-related. |
| Serious Adverse Events (SAEs) | 3 | Hospitalization for depression, a broken wrist from a fall, and hospitalization for a migraine. None were deemed to be related to rilmenidine. |
Table 4: Summary of withdrawals and serious adverse events in the rilmenidine clinical trial.
The study concluded that chronic oral administration of rilmenidine is feasible and well-tolerated in the HD patient population, warranting further investigation in larger, placebo-controlled trials.[7][8]
Detailed Experimental Protocols
Preclinical Studies in N171-82Q Mice
5.1.1. Animal Model
-
Model: N171-82Q transgenic mice expressing the N-terminal fragment of human huntingtin with 82 CAG repeats.[1]
-
Background Strain: C57BL/6J.
-
Housing and Care: Standard laboratory conditions with ad libitum access to food and water.
5.1.2. Rilmenidine Administration
-
Drug: Rilmenidine hemifumarate.
-
Vehicle: 0.15 M NaCl, 5% Tween-20, and 5% PEG 400.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage and Frequency: Specific dosage and frequency as described in the original study by Rose et al. (2010).
5.1.3. Behavioral Testing
-
Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure: The mouse is held by the tail and allowed to grasp the grid with its forelimbs or all four limbs. The mouse is then gently pulled backward until it releases its grip. The peak force exerted by the mouse is recorded.
-
Data Analysis: The force is typically normalized to the body weight of the mouse.
-
-
Accelerating Rotarod Test:
-
Apparatus: A rotating rod that gradually increases in speed.
-
Procedure: Mice are placed on the rotating rod at a low starting speed. The speed of the rod is then gradually and consistently increased over a set period. The latency to fall from the rod is recorded.[9]
-
Parameters: The specific acceleration profile (e.g., 4 to 40 rpm over 300 seconds) should be clearly defined and maintained across all trials and animals.[10]
-
5.1.4. Biochemical Analysis
-
Western Blot for Mutant Huntingtin:
-
Tissue Preparation: Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Primary Antibody: A specific antibody that recognizes the N-terminal fragment of human huntingtin (e.g., EM48). The optimal dilution should be determined empirically.
-
Secondary Antibody: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands corresponding to mutant huntingtin is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
-
-
Autophagy Assessment (LC3-II Levels):
-
Procedure: Similar to the western blot for mutant huntingtin, but the membrane is probed with an antibody specific for LC3. The ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) or to a loading control is used as an indicator of autophagosome formation.
-
Clinical Trial Protocol
5.2.1. Patient Population
-
Inclusion Criteria: Patients with a confirmed diagnosis of Huntington's disease, at a mild to moderate stage, and non-demented.
-
Exclusion Criteria: Standard exclusion criteria for clinical trials, including contraindications to rilmenidine.
5.2.2. Treatment Regimen
-
Initial Phase: Oral administration of 1 mg of rilmenidine daily for 6 months.
-
Dose Escalation: Increase to 2 mg of rilmenidine daily for the subsequent 18 months.
-
Washout Period: A 3-month washout period following the 24 months of treatment.[7][8]
5.2.3. Assessments
-
Primary Outcome Measures:
-
Number of patient withdrawals from the study.
-
Incidence and severity of serious adverse events (SAEs).
-
-
Secondary Outcome Measures:
-
Monitoring of non-serious adverse events.
-
Vital signs, weight, and electrocardiogram (ECG).
-
Routine hematology and biochemistry blood tests.
-
Disease-specific assessments (e.g., Unified Huntington's Disease Rating Scale - UHDRS).
-
Structural magnetic resonance imaging (MRI).
-
Serum metabolomic analysis.
-
Future Directions and Conclusion
The preclinical and initial clinical findings for this compound in the context of Huntington's disease are encouraging. The ability of this well-tolerated drug to induce autophagy through an mTOR-independent mechanism and clear the mutant huntingtin protein in a relevant animal model provides a strong rationale for further investigation. The successful completion of a feasibility and tolerability study in HD patients has paved the way for larger, randomized, placebo-controlled clinical trials to definitively assess the efficacy of rilmenidine as a disease-modifying therapy.
Future research should focus on:
-
Elucidating the detailed molecular pathway by which imidazoline I1 receptor activation leads to autophagy induction.
-
Conducting larger, multi-center, double-blind, placebo-controlled clinical trials to evaluate the efficacy of rilmenidine in slowing disease progression in Huntington's disease.
-
Exploring the potential of rilmenidine in other neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as Alzheimer's disease and Parkinson's disease.
References
- 1. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An open-label study to assess the feasibility and tolerability of rilmenidine for the treatment of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label study to assess the feasibility and tolerability of rilmenidine for the treatment of Huntington's disease. [repository.cam.ac.uk]
- 9. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for Dissolving Rilmenidine Phosphate for In Vitro Studies
Introduction
Rilmenidine phosphate (B84403) is an orally active, selective agonist for imidazoline (B1206853) I1 receptors and also an alpha-2-adrenoceptor agonist.[1] It is widely used as an antihypertensive agent.[2][] For in vitro research, which includes studies on its effects on cellular pathways like autophagy or apoptosis, proper preparation of stock solutions is critical for experimental reproducibility and accuracy.[1] Rilmenidine phosphate's mechanism involves reducing sympathetic overactivity, and it has been shown to modulate cell proliferation and induce apoptosis in certain cell lines.[1] This document provides a detailed protocol for the dissolution of this compound for use in in vitro studies, summarizes its solubility in various solvents, and outlines its primary signaling pathways.
Quantitative Data Summary: Solubility of this compound
This compound, the water-soluble salt of Rilmenidine, exhibits varying solubility depending on the solvent.[4] The following table summarizes its solubility in common laboratory solvents. For optimal results, it is highly recommended to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of the compound, particularly in DMSO.[5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Water | 83.33 mg/mL | 299.49 mM | Ultrasonic assistance is required. | [1] |
| 1.34 mg/mL | 4.82 mM | - | [6] | |
| Freely Soluble | Not Specified | As per British Pharmacopoeia. | [7] | |
| DMSO | ≥5.68 mg/mL | ≥20.41 mM | - | [4][8] |
| 5 mg/mL | 17.97 mM | Requires sonication, warming, and heating to 80°C. | [1] | |
| 4 mg/mL | 14.38 mM | Sonication is recommended. | [2] | |
| 1 - 6 mg/mL | 3.59 - 21.56 mM | Use of fresh, non-hygroscopic DMSO is critical. | [5] | |
| Ethanol (96%) | Slightly Soluble | Not Specified | - | [7] |
| Ethanol | Insoluble | Not Specified | - | [5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO, a common solvent for in vitro experiments. A similar procedure can be followed for aqueous solutions, with the addition of a sterile filtration step.
Materials and Equipment:
-
This compound powder (Purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume. The molecular weight of this compound is 278.24 g/mol .
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or on a weighing paper.
-
Dissolution:
-
Transfer the weighed powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
-
Aid Solubilization (if necessary): If the compound does not fully dissolve, assist the process by:
-
Aliquoting and Storage:
Note on Aqueous Preparations: If preparing an aqueous stock solution, use sterile, nuclease-free water. After dissolution, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container before aliquoting.[1] Aqueous solutions are not recommended for long-term storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 4. This compound | CAS:85409-38-7 | antihypertensive drug targets the imidazoline receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
- 8. raybiotech.com [raybiotech.com]
Application Note and Protocol for Spectrophotometric Quantification of Rilmenidine Phosphate in Bulk Drug
This document provides detailed methodologies for the quantitative determination of Rilmenidine (B1679337) phosphate (B84403) in bulk drug substance using two distinct UV-Visible spectrophotometric methods. These methods are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
1. Introduction
Rilmenidine phosphate is a centrally acting antihypertensive agent that acts as a selective agonist for imidazoline (B1206853) I1 receptors.[1][2] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in bulk drug and pharmaceutical formulations.[3] Spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose. This application note details two validated spectrophotometric methods: an extractive spectrophotometric method based on ion-pair complex formation and a zero-order derivative spectrophotometric method.
2. Chemical Structure
The chemical structure of this compound is provided below.
-
Molecular Formula: C₁₀H₁₆N₂O·H₃O₄P[4]
-
Molecular Weight: 278.24 g/mol
-
IUPAC Name: N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine; phosphoric acid[5]
3. Method 1: Extractive Spectrophotometric Method
3.1. Principle
This method is based on the formation of a colored ion-pair complex between this compound and the dye bromothymol blue (BTB) in an acidic medium.[3] The resulting yellow-colored complex is extracted into chloroform (B151607) and quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).[3][6]
3.2. Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 414 nm | [3][6] |
| Linearity Range | 5-25 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Relative Standard Deviation (%RSD) | 0.48% | [3] |
| Solvent for Extraction | Chloroform | [3][6] |
| Acidic Medium | 0.1N Hydrochloric Acid (pH 1.2) | [6] |
3.3. Experimental Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
Bromothymol blue (BTB) solution (0.1% w/v in water)
-
Hydrochloric acid (0.1N)
-
Chloroform (analytical grade)
-
Distilled water
3.3.2. Instrumentation
-
UV-Visible Spectrophotometer (Double beam)
-
1 cm matched quartz cuvettes
-
Calibrated glassware (volumetric flasks, pipettes)
-
Separatory funnels (50 mL)
3.3.3. Preparation of Standard Stock Solution (100 µg/mL)
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water.
3.3.4. Preparation of Working Standard Solutions (5-25 µg/mL)
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute to the mark with distilled water to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.
3.3.5. Procedure for Calibration Curve
-
Transfer 1.0 mL of each working standard solution into a series of 50 mL separatory funnels.
-
Add 1.0 mL of 0.1N HCl and 1.0 mL of bromothymol blue reagent to each funnel and shake well.[6]
-
Add 10 mL of chloroform to each funnel.[6]
-
Shake the funnels for 2 minutes and allow the two layers to separate.[6]
-
Collect the lower organic (chloroform) layer.
-
Measure the absorbance of the yellow-colored complex at 414 nm against a chloroform blank.[3][6]
-
Plot a calibration curve of absorbance versus concentration.
3.3.6. Procedure for Assay of Bulk Drug
-
Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with distilled water to get a concentration of 100 µg/mL.
-
Further dilute an aliquot of this solution with distilled water to obtain a final concentration within the linearity range (e.g., 15 µg/mL).
-
Proceed as described in step 1 of the calibration curve procedure.
-
Determine the concentration of this compound in the sample from the calibration curve.
3.4. Visualization
Workflow for Extractive Spectrophotometric Analysis.
4. Method 2: Zero-Order Derivative Spectrophotometric Method
4.1. Principle
This method involves the direct measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorption (λmax) in the UV region.[7] Derivative spectrophotometry can be used to enhance the resolution of the spectrum from any background interference.
4.2. Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 224 nm | [7] |
| Linearity Range | 50-250 µg/mL | [7] |
| Solvent | Dichloromethane (B109758) | [7] |
4.3. Experimental Protocol
4.3.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (analytical grade)
4.3.2. Instrumentation
-
UV-Visible Spectrophotometer (Double beam) with derivative spectroscopy capabilities
-
1 cm matched quartz cuvettes
-
Calibrated glassware (volumetric flasks, pipettes)
-
Sonicator
4.3.3. Preparation of Standard Stock Solution (500 µg/mL)
Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of dichloromethane and sonicate for 30 minutes to dissolve.[7] Dilute to the mark with dichloromethane.
4.3.4. Preparation of Working Standard Solutions (50-250 µg/mL)
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute to the mark with dichloromethane to obtain concentrations of 50, 100, 150, 200, and 250 µg/mL.
4.3.5. Procedure for Calibration Curve
-
Measure the absorbance of each working standard solution at 224 nm against a dichloromethane blank.[7]
-
Plot a calibration curve of absorbance versus concentration.
4.3.6. Procedure for Assay of Bulk Drug
-
Accurately weigh a quantity of the bulk drug powder equivalent to 50 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add about 50 mL of dichloromethane, and sonicate for 30 minutes.[7]
-
Dilute to volume with dichloromethane.[7]
-
Filter the solution if necessary.
-
Measure the absorbance of the solution at 224 nm against a dichloromethane blank.[7]
-
Determine the concentration of this compound in the sample from the calibration curve.
4.4. Visualization
Logical Workflow for Zero-Order Spectrophotometric Method.
Both the extractive spectrophotometric method and the zero-order derivative spectrophotometric method are simple, rapid, and accurate for the quantification of this compound in bulk drug. The choice of method may depend on the availability of reagents, instrumentation, and the desired concentration range for analysis. It is recommended that the chosen method be validated in the user's laboratory according to ICH guidelines to ensure its suitability for the intended purpose.[3]
References
- 1. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Method validation for rilmenidine in bulk and formulations by spectrophotometry. [wisdomlib.org]
- 4. GSRS [precision.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Administering Rilmenidine Phosphate in C. elegans Lifespan Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rilmenidine (B1679337) phosphate (B84403) in Caenorhabditis elegans (C. elegans) lifespan extension studies. The protocols outlined below are based on established research demonstrating the pro-longevity effects of Rilmenidine, a centrally-acting antihypertensive agent, in this model organism.
Introduction
Rilmenidine, an I1-imidazoline receptor agonist, has been identified as a promising geroprotective compound that mimics the effects of caloric restriction.[1] Studies in C. elegans have shown that Rilmenidine treatment can significantly extend lifespan and improve healthspan markers.[1][2] The primary mechanism of action involves the I1-imidazoline receptor NISH-1, which in turn modulates key longevity pathways involving the transcription factors DAF-16/FOXO and SKN-1/NRF, and induces autophagy.[3][4] These protocols offer a standardized approach to investigate the effects of Rilmenidine on C. elegans lifespan.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Rilmenidine on the mean lifespan of wild-type C. elegans.
Table 1: Dose-Response of Rilmenidine on C. elegans Mean Lifespan
| Rilmenidine Concentration (µM) | Mean Lifespan Extension (%) | Vehicle Control |
| 100 | Significant Extension | 1% DMSO |
| 150 | Significant Extension | 1% DMSO |
| 200 | ~19% (Maximum Extension) | 1% DMSO |
| 300 | Significant Extension | 1% DMSO |
| 400 | No Significant Extension | 1% DMSO |
Data compiled from studies that initiated treatment at the L4 larval stage.[3][5]
Table 2: Effect of Rilmenidine Treatment Initiated at Different Life Stages
| Treatment Initiation | Rilmenidine Concentration (µM) | Mean Lifespan Extension (%) | Vehicle Control |
| Day 1 of Adulthood | 200 | ~33% | 1% DMSO |
| Day 12 of Adulthood | 200 | ~33% | 1% DMSO |
This suggests that Rilmenidine can confer longevity benefits even when administered later in life.[3]
Experimental Protocols
Protocol 1: C. elegans Lifespan Assay with Rilmenidine on Solid Media
This protocol details the standard method for assessing the effect of Rilmenidine on the lifespan of C. elegans cultured on solid Nematode Growth Medium (NGM).
Materials:
-
Wild-type (N2) C. elegans
-
NGM plates
-
E. coli OP50 (standard food source)
-
Rilmenidine phosphate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
5-fluoro-2'-deoxyuridine (FUdR)
-
M9 buffer
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
Procedure:
-
Preparation of Rilmenidine Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C.
-
-
Preparation of NGM Plates with Rilmenidine:
-
Prepare NGM agar (B569324) and cool to approximately 55°C.
-
Add the appropriate volume of Rilmenidine stock solution to the molten NGM to achieve the desired final concentrations (e.g., 100, 150, 200, 300, 400 µM).[3]
-
For the vehicle control plates, add an equivalent volume of DMSO (final concentration should not exceed 1%).[6]
-
Pour the NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature. To avoid confounding effects of live bacteria, it is recommended to use UV-killed OP50.[6][7]
-
-
C. elegans Synchronization:
-
Synchronize a population of wild-type C. elegans using standard methods (e.g., bleaching) to obtain a population of age-synchronized L1 larvae.
-
Plate the L1 larvae on standard NGM plates seeded with OP50 and grow them at 20°C until they reach the L4 larval stage.
-
-
Initiation of Lifespan Assay:
-
At the L4 stage, transfer the synchronized worms to the prepared NGM plates containing Rilmenidine or the DMSO vehicle control.
-
To prevent progeny from hatching and confounding the lifespan measurements, add FUdR to the plates to a final concentration of 400 µM.[8]
-
-
Scoring Lifespan:
-
Incubate the plates at 20°C.
-
Score the worms every 1-2 days for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of food and drug.
-
Censor animals that crawl off the agar, have a "bagging" phenotype (internal hatching), or are otherwise lost.
-
-
Data Analysis:
-
Record the number of live and dead worms at each time point.
-
Generate survival curves using the Kaplan-Meier method.
-
Perform statistical analysis using the log-rank (Mantel-Cox) test to determine the significance of any observed differences in lifespan between the treated and control groups.
-
Protocol 2: Rilmenidine Administration in Liquid Culture
For higher-throughput screening, Rilmenidine can be administered in a liquid culture system.
Materials:
-
Synchronized L1 C. elegans
-
S-complete medium
-
E. coli OP50 (prepared as a concentrated liquid culture)
-
This compound stock solution
-
FUdR
-
96-well microtiter plates
-
Plate shaker
-
Inverted microscope
Procedure:
-
Preparation of Worm and Drug Mixture:
-
Prepare a suspension of synchronized L1 worms in S-complete medium.
-
Add concentrated E. coli OP50 to the worm suspension to serve as a food source.
-
Add Rilmenidine from the stock solution to achieve the desired final concentrations in each well. Include a DMSO vehicle control.
-
Add FUdR to prevent reproduction.
-
-
Plating:
-
Dispense the worm, bacteria, and drug mixture into the wells of a 96-well plate. Aim for a consistent number of worms per well (e.g., 10-20).
-
-
Incubation and Scoring:
-
Incubate the plates at 20°C with gentle shaking to ensure aeration and prevent the worms from settling.
-
Score for survival every 2-3 days using an inverted microscope.
-
-
Data Analysis:
-
Analyze the data as described for the solid media assay.
-
Visualizations
Signaling Pathway of Rilmenidine-Induced Longevity in C. elegans
Caption: Rilmenidine signaling pathway for lifespan extension in C. elegans.
Experimental Workflow for C. elegans Lifespan Assay
Caption: Workflow for a standard C. elegans lifespan assay with Rilmenidine.
References
- 1. Hypertension drug rilmenidine can extend lifespan and delay ageing, study reveals [medicaldialogues.in]
- 2. researchgate.net [researchgate.net]
- 3. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Validated Liquid Culture Monitoring System for Lifespan Extension of Caenorhabditis elegans through Genetic and Dietary Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Rilmenidine Phosphate in Neurodegenerative Disease Mouse Models
Introduction Rilmenidine (B1679337) is an orally available antihypertensive agent that acts as a selective agonist for imidazoline (B1206853) I1 receptors.[][2] Beyond its cardiovascular effects, recent preclinical studies have highlighted its potential as a neuroprotective agent, primarily through its ability to induce autophagy.[3][4][5] Autophagy is a critical cellular process for clearing misfolded proteins and damaged organelles, which are pathological hallmarks of many neurodegenerative disorders.[6] Rilmenidine promotes autophagy through a mechanism independent of the mammalian target of rapamycin (B549165) (mTOR), which is a key regulator of cell growth and metabolism.[4][5] This unique mechanism has prompted investigation into its therapeutic potential in various mouse models of neurodegeneration.
Mechanism of Action in Neuroprotection Rilmenidine's neuroprotective effects are primarily attributed to its induction of autophagy.[3][7] It binds to imidazoline I1 receptors, initiating a signaling cascade that promotes the formation of autophagosomes, the vesicles responsible for engulfing cellular debris.[5][7] This process facilitates the degradation of toxic protein aggregates, such as mutant huntingtin (mHtt) in Huntington's disease and superoxide (B77818) dismutase 1 (SOD1) in amyotrophic lateral sclerosis (ALS).[3][6] This mTOR-independent pathway is significant because chronic inhibition of mTOR can have undesirable side effects, making rilmenidine a potentially safer alternative for long-term treatment.[3][4]
Application in a Huntington's Disease (HD) Mouse Model In the N171-82Q transgenic mouse model of Huntington's disease, administration of rilmenidine has shown significant therapeutic benefits.[3] Studies have demonstrated that treatment can attenuate disease signs, improve motor phenotypes, and reduce the levels of soluble mutant huntingtin fragments in the brain.[3][4] Treated mice exhibited improved performance in motor function tests, including grip strength and rotarod tasks, and showed a reduction in tremors.[3] These positive outcomes are linked to the confirmed induction of autophagy in the neurons of these mice.[3][8]
Application in an Amyotrophic Lateral Sclerosis (ALS) Mouse Model The effects of rilmenidine in the SOD1-G93A mouse model of ALS present a more complex picture. While rilmenidine successfully induced autophagy and mitophagy (the specific autophagic removal of mitochondria) and reduced levels of soluble mutant SOD1, it paradoxically worsened motor neuron degeneration and accelerated disease progression.[6][7] This detrimental effect was associated with an excessive degradation of mitochondria in motor neurons and an accumulation of insoluble, misfolded SOD1 species outside the autophagy pathway.[7] These findings underscore that upregulating autophagy is not universally beneficial and its therapeutic effect is highly context- and disease-dependent.
Application in a Parkinson's Disease (PD) Rat Model Research in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease suggests that rilmenidine may have a protective effect on dopaminergic neurons in the substantia nigra.[5] Treatment led to improved outcomes in behavioral tests (reduced rotations), indicating a potential to mitigate motor symptoms.[5] The proposed mechanism is again linked to autophagy, suggesting rilmenidine could be beneficial in clearing α-synuclein aggregates, a key pathological feature of PD.[5]
Quantitative Data Summary
Table 1: Rilmenidine in Huntington's Disease Mouse Model (N171-82Q)
| Parameter | Details | Key Quantitative Findings | Reference |
| Mouse Model | N171-82Q (transgenic for N-terminal mutant huntingtin) | Expresses mutant huntingtin predominantly in the brain. | [3] |
| Drug & Regimen | Rilmenidine phosphate (B84403), 10 mg/kg | Intraperitoneal (i.p.) injection, 4 times per week, starting from 5 weeks of age. | [3] |
| Grip Strength | All-limb grip strength test | Significant improvement in treated vs. control transgenic mice at 12, 14, 16, 18, 20, and 22 weeks of age. | [3] |
| Tremor Score | Observation-based scoring | Significant improvement in tremor severity at 16 and 18 weeks of age. | [3] |
| Rotarod Performance | Accelerating rotarod test | Treated transgenic mice stayed significantly longer on the rotarod than control mice at 12 weeks of age. | [3] |
| Biochemical Marker | Western blot for mutant Huntingtin (mHtt) | Reduced levels of the soluble mutant huntingtin fragment in the brains of treated mice. | [3][4] |
| Autophagy Marker | Immunohistochemistry for LC3 | Rilmenidine treatment increased the number of autophagosomes (LC3 puncta) in primary neuronal cultures. | [3] |
Table 2: Rilmenidine in ALS Mouse Model (SOD1-G93A)
| Parameter | Details | Key Quantitative Findings | Reference |
| Mouse Model | SOD1-G93A (transgenic for mutant human SOD1) | A widely used model for ALS that develops progressive motor neuron disease. | [7] |
| Drug & Regimen | Rilmenidine phosphate, 10 mg/kg | Intraperitoneal (i.p.) injection, daily. | [6][7] |
| Disease Progression | Clinical score and body weight | Rilmenidine treatment significantly worsened motor neuron degeneration and accelerated symptom progression. | [7] |
| Biochemical Marker | Western blot for soluble mutant SOD1 | Reduced levels of soluble mutant SOD1 in the spinal cord. | [6][7] |
| Biochemical Marker | Filter retardation assay for insoluble SOD1 | Increased accumulation and aggregation of insoluble and misfolded SOD1 species. | [7] |
| Autophagy Marker | Immunohistochemistry for LC3 & LAMP2 | Increased abundance of autophagosomes (LC3 puncta) and lysosomes (LAMP2) in motor neurons of treated mice. | [7] |
| Organelle Status | Immunohistochemistry for TOMM20 | Severe mitochondrial depletion observed in the motor neurons of rilmenidine-treated mice. | [7] |
Visualizations
Caption: Rilmenidine's proposed neuroprotective signaling pathway.
Caption: General experimental workflow for testing rilmenidine.
Caption: Logical flow of rilmenidine's disease-specific outcomes.
Detailed Experimental Protocols
Protocol 1: this compound Administration
This protocol is based on methodologies used in published studies.[3][7]
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
1 ml syringes with 27-gauge needles
-
Analytical balance and appropriate labware
-
-
Preparation of Dosing Solution (for 10 mg/kg):
-
Calculate the required amount of rilmenidine based on the average weight of the mice and the total volume needed.
-
Dissolve this compound in sterile 0.9% saline to a final concentration of 2 mg/ml. (This allows for a standard injection volume of 5 µl per gram of body weight for a 10 mg/kg dose).
-
Ensure the solution is completely dissolved. Sterile filter if necessary.
-
Prepare a vehicle-only solution (sterile 0.9% saline) for the control group.
-
-
Administration Procedure:
-
Weigh each mouse accurately before injection to calculate the precise volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Administer the calculated volume of rilmenidine solution or vehicle via intraperitoneal (i.p.) injection.
-
Monitor mice for any immediate adverse reactions, such as sedation or unsteady gait, which may occur at higher doses.[3]
-
Follow the predetermined dosing schedule (e.g., daily or 4 times per week).
-
Protocol 2: Assessment of Motor Function - Rotarod Test
This is a standard test for motor coordination and balance in rodents.[9][10]
-
Apparatus:
-
An automated rotarod apparatus with a rotating rod, typically textured for grip.
-
-
Acclimation and Training (2-3 days prior to testing):
-
Place mice on the stationary rod for 1 minute to acclimate.
-
Train the mice on the rod at a low, constant speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days.
-
-
Testing Procedure:
-
Place the mouse on the rotarod.
-
Start the rotation, accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall (the time at which the mouse falls off the rod). If a mouse clings to the rod and completes a full passive rotation, this is also counted as a fall.
-
Perform 3 trials per mouse with a rest interval of at least 15 minutes between trials.
-
The average latency to fall across the trials is used for analysis.
-
Protocol 3: Immunohistochemistry for Autophagy Marker (LC3)
This protocol allows for the visualization and quantification of autophagosomes in tissue sections.[7]
-
Materials:
-
Mouse brain or spinal cord tissue, fixed (e.g., with 4% paraformaldehyde) and sectioned.[11]
-
Primary antibody: Rabbit anti-LC3.
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG.
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
-
Procedure:
-
Antigen Retrieval: Heat the tissue sections in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes. Allow to cool.
-
Permeabilization & Blocking: Wash sections in PBS. Incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-LC3 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections thoroughly in PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash sections in PBS. Incubate with DAPI for 5-10 minutes. Wash again and mount the sections onto slides using an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Capture images of relevant cells (e.g., motor neurons).
-
Quantify the number of distinct LC3 puncta (dots) per cell. An increase in the number of puncta indicates an accumulation of autophagosomes and induction of autophagy.[7]
-
References
- 2. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 10. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rilmenidine in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Rilmenidine (B1679337), an α2-adrenoreceptor agonist, is an antihypertensive agent used for the treatment of mild to moderate hypertension.[1][2] Accurate and reliable quantification of Rilmenidine in biological matrices like human serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for this purpose. This document provides a detailed protocol for the determination of Rilmenidine in human serum using LC-MS/MS, based on established methodologies.[1][2]
Methodology
The analytical workflow involves sample preparation to isolate Rilmenidine from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Sample Preparation
Two primary extraction techniques have been evaluated for Rilmenidine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is the recommended method due to its higher recovery rate, improved precision, and reduced manual workload.[1][2]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract and higher analyte recovery, reported to be approximately 80%.[1][2]
-
Liquid-Liquid Extraction (LLE): While a viable alternative, LLE shows lower recovery for Rilmenidine (approximately 57%) and can be more labor-intensive.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed using a reverse-phase C18 column to separate Rilmenidine from other components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus-C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) |
| Gradient | Optimized for analyte retention and peak shape (e.g., 10% B to 95% B over 5 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| MS System | Agilent 6400 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 246.2 [M+H]⁺ |
| Product Ions (Q3) | Requires empirical optimization. |
| Common fragments should be determined by infusing a standard solution. The fragmentation pathway has been studied via HRMS.[1][2] | |
| Collision Energy | Requires optimization for each transition. |
| Capillary Voltage | 2500 - 4000 V |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 9 - 12 L/min |
Note: The precursor ion corresponds to the protonated molecule of Rilmenidine. Product ions and collision energies must be optimized on the specific instrument used to ensure maximum sensitivity.
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol outlines the steps for extracting Rilmenidine from human serum samples.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of the equilibration buffer (e.g., phosphate (B84403) buffer, pH 6.0).
-
Sample Loading: Pre-treat 0.5 mL of serum sample (spiked with internal standard, if available) with 0.5 mL of buffer. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Rilmenidine from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Mobile Phase A:B). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table including blank injections, calibration standards, quality control (QC) samples, and the unknown serum samples.
-
Injection: Inject 5-10 µL of the prepared samples into the LC-MS/MS system.
-
Data Acquisition: Acquire data using the MRM parameters specified in Table 2 (after optimization).
-
Data Processing: Process the acquired data using the instrument's quantitative analysis software. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of Rilmenidine in the QC and unknown samples from the calibration curve.
Method Performance and Validation
The described LC-MS/MS method, particularly when using SPE, has been validated and shown to be accurate and reproducible.[1][2]
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity | A linear range suitable for clinical samples is achievable. |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL in human serum.[1][2] |
| Accuracy (Relative Error, RE) | < 5%.[1][2] |
| Precision (Relative Standard Deviation, RSD) | < 7%.[1][2] |
| Recovery (SPE Method) | Approx. 80%.[1][2] |
| Recovery (LLE Method) | Approx. 57%.[1][2] |
Visualized Workflows
Caption: High-level workflow for Rilmenidine analysis.
Caption: Step-by-step logical flow for the SPE procedure.
References
Application Notes and Protocols for In Vivo Imaging of Rilmenidine Phosphate Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine (B1679337) phosphate (B84403) is a selective I1-imidazoline receptor agonist used in the management of hypertension.[1] Understanding its in vivo distribution is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, optimizing drug delivery, and assessing potential off-target effects. This document provides an overview of potential in vivo imaging techniques and detailed protocols that can be adapted to track the distribution of Rilmenidine phosphate.
While specific in vivo imaging studies detailing the whole-body distribution of radiolabeled or fluorescently labeled this compound are not extensively available in the public domain, this document outlines established methodologies for imaging small molecules with similar chemical features. The provided protocols are based on general techniques and may require optimization for this compound.
Potential In Vivo Imaging Techniques
Several advanced in vivo imaging modalities can be employed to visualize and quantify the distribution of this compound in preclinical models. The choice of technique depends on the specific research question, required resolution, and sensitivity.
-
Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that allows for the quantitative determination of the biodistribution of a positron-emitting radiolabeled drug. This compound could potentially be labeled with Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
-
Quantitative Whole-Body Autoradiography (QWBA): An ex vivo imaging technique that provides high-resolution images of the distribution of a radiolabeled compound throughout the entire body of an animal subject.[2][3] This method is considered a gold standard for determining tissue distribution.[4]
-
Fluorescence Imaging: This technique involves chemically modifying the drug with a fluorescent probe to enable its visualization in vivo. This can be particularly useful for microscopic imaging of cellular and subcellular distribution.
-
Mass Spectrometry Imaging (MSI): A label-free technique that allows for the visualization of the spatial distribution of a drug and its metabolites in tissue sections with high chemical specificity.[5]
Data Presentation: Pharmacokinetic Properties of Rilmenidine
| Parameter | Value | Species | Reference |
| Bioavailability | ~100% | Human | [1][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Human | [6] |
| Plasma Protein Binding | < 10% | Human | [1][6] |
| Volume of Distribution (Vd) | ~5 L/kg | Human | [1][6] |
| Elimination Half-life (t1/2) | ~8 hours | Human | [1][6] |
| Metabolism | Very low | Human | [1][6] |
| Primary Route of Excretion | Renal (as unchanged drug) | Human | [1][6] |
Signaling Pathway of this compound
Rilmenidine exerts its antihypertensive effect primarily through its agonistic activity on I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[7][8] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. The signaling cascade initiated by I1-imidazoline receptor activation is distinct from that of α2-adrenergic receptors and is believed to involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10]
Experimental Protocols
Proposed Protocol for Radiolabeling of Rilmenidine with Carbon-11 for PET Imaging
This hypothetical protocol is based on established methods for the ¹¹C-methylation of secondary amines, a functional group present in Rilmenidine.[11][12] The synthesis would involve the reaction of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Workflow Diagram:
Materials:
-
Desmethyl-Rilmenidine (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Rotary evaporator
-
Sterile saline for injection
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve Desmethyl-Rilmenidine in anhydrous DMF in a reaction vial.
-
Deprotonation: Add NaH to the solution at room temperature and stir for 10-15 minutes to deprotonate the secondary amine.
-
Radiolabeling: Bubble [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Quenching: Quench the reaction by adding water.
-
Purification: Purify the crude product using semi-preparative HPLC to isolate [¹¹C]Rilmenidine.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent using a rotary evaporator under reduced pressure, and formulate the residue in sterile saline for injection.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
-
In Vivo Imaging: Administer the formulated [¹¹C]Rilmenidine to the animal model via intravenous injection and perform a dynamic PET scan.
Protocol for Quantitative Whole-Body Autoradiography (QWBA)
This protocol outlines the general procedure for conducting a QWBA study to determine the tissue distribution of a radiolabeled compound, such as [³H]- or [¹⁴C]-Rilmenidine.[2][4][13]
Workflow Diagram:
Materials:
-
Radiolabeled Rilmenidine ([³H]- or [¹⁴C]-Rilmenidine)
-
Animal models (e.g., rats or mice)
-
Carboxymethylcellulose (CMC) for embedding
-
Cryostat microtome
-
Adhesive tape for section collection
-
Phosphor imaging plates
-
Phosphor imager scanner
-
Image analysis software
Procedure:
-
Dosing: Administer a single dose of radiolabeled Rilmenidine to each animal.
-
Sample Collection: At predetermined time points, euthanize the animals and immediately freeze the carcasses in a mixture of hexane (B92381) and solid CO₂ or in liquid nitrogen.
-
Embedding: Embed the frozen carcasses in a CMC block.
-
Sectioning: Mount the CMC block in a cryostat and collect whole-body sagittal sections (typically 20-40 µm thick) onto adhesive tape.
-
Drying: Freeze-dry the sections.
-
Exposure: Expose the sections to a phosphor imaging plate in a light-tight cassette for a duration determined by the specific activity of the compound and the dose administered.
-
Imaging: Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
-
Quantification: Calibrate the image using standards of known radioactivity and quantify the concentration of radioactivity in various tissues and organs using image analysis software.
Proposed Protocol for Fluorescent Labeling of Rilmenidine
This hypothetical protocol is based on the reaction of amine-reactive fluorescent dyes with the secondary amine group of Rilmenidine.[14][15][16][17]
Workflow Diagram:
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester (NHS ester) or isothiocyanate derivative of a fluorophore like FITC or a rhodamine dye)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Reaction vial
-
Thin-layer chromatography (TLC) or HPLC for reaction monitoring
-
Purification system (e.g., preparative HPLC or column chromatography)
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent in a reaction vial.
-
Base Addition: Add the non-nucleophilic base to the solution to deprotonate the secondary amine of Rilmenidine.
-
Dye Addition: Add the amine-reactive fluorescent dye to the reaction mixture. The molar ratio of dye to Rilmenidine may need to be optimized.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature, protected from light, for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Purification: Once the reaction is complete, purify the fluorescently labeled Rilmenidine from unreacted starting materials using an appropriate chromatographic method.
-
Characterization: Characterize the final product to confirm its identity and purity using techniques such as mass spectrometry and NMR.
-
In Vitro/In Vivo Imaging: The purified fluorescent conjugate can then be used for in vitro cell-based imaging or in vivo imaging in animal models.
Protocol for Mass Spectrometry Imaging (MSI)
MSI can be used to visualize the distribution of unlabeled Rilmenidine and its potential metabolites in tissue sections.[5][18]
Workflow Diagram:
Materials:
-
Animal models dosed with this compound
-
Cryostat
-
Conductive glass slides
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA))
-
Matrix sprayer or spotter
-
MALDI-TOF or other imaging mass spectrometer
Procedure:
-
Sample Preparation: Following administration of Rilmenidine, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues.
-
Sectioning: Section the frozen tissues at a thickness of 10-20 µm using a cryostat and thaw-mount the sections onto conductive glass slides.
-
Matrix Application: Apply a thin, uniform layer of a suitable MALDI matrix over the tissue section using a sprayer or automated spotter.
-
Data Acquisition: Acquire mass spectra in a grid-like pattern across the entire tissue section using the imaging mass spectrometer.
-
Image Generation: Generate ion-density maps for the specific mass-to-charge ratio (m/z) corresponding to Rilmenidine and any known metabolites to visualize their spatial distribution within the tissue.
Disclaimer
The provided protocols for radiolabeling and fluorescent labeling of this compound are hypothetical and based on general chemical principles. These protocols have not been specifically validated for Rilmenidine and will require significant optimization and characterization by qualified researchers. All work with radioactive materials must be conducted in appropriately licensed facilities and in accordance with all applicable safety regulations.
References
- 1. qps.com [qps.com]
- 2. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats | PLOS One [journals.plos.org]
- 5. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for multimodal analysis of human kidney tissue by imaging mass spectrometry and CODEX multiplexed immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Absolute Quantitative MALDI Imaging Mass Spectrometry: A Case of Rifampicin in Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Dose-Response Curve for Rilmenidine Phosphate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rilmenidine is an antihypertensive drug that acts as a selective agonist for I1-imidazoline receptors.[1][2][3] Its mechanism of action involves the central nervous system, specifically the I1 receptors in the brainstem, to reduce sympathetic outflow and lower blood pressure.[1] In cell culture, Rilmenidine phosphate (B84403) serves as a valuable tool to investigate the signaling pathways associated with the I1-imidazoline receptor and to assess its cellular effects, such as impacts on cell viability, proliferation, or specific metabolic pathways.
Establishing a dose-response curve is a fundamental step in characterizing the bioactivity of a compound.[4] This process determines the concentration range over which a drug produces a response, identifying key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This application note provides a detailed protocol for generating a dose-response curve for Rilmenidine phosphate in a cell culture setting using a standard cell viability assay.
Mechanism of Action and Signaling Pathway
Rilmenidine selectively binds to and activates I1-imidazoline receptors, which are distinct from α2-adrenergic receptors.[5][6][] Activation of the I1 receptor is coupled to specific cellular signaling pathways.[8][9] One of the primary pathways involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), which leads to the generation of the second messenger diacylglycerol (DAG).[5][6] This pathway can influence various downstream cellular processes. Additionally, some studies suggest that I1-imidazoline receptor activation may be linked to the regulation of autophagy, potentially involving the mTOR signaling pathway.[10]
Caption: this compound signaling pathway.
Experimental Protocols
This section details the methodology for determining the dose-response relationship of this compound. The protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability based on mitochondrial reductase activity.[11][12]
Required Materials
-
Cell Line: A suitable mammalian cell line (e.g., PC12, HEK293, SH-SY5Y).
-
This compound: Powder form.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
The overall workflow involves cell seeding, treatment with serially diluted this compound, incubation, assessment of cell viability, and subsequent data analysis to derive the dose-response curve and IC50 value.
Caption: Workflow for dose-response curve generation.
Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture cells in their recommended growth medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.[13]
Step 2: Preparation of this compound Solutions
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like sterile water or DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A 10-point, 2-fold dilution series is common.
-
Ensure the final solvent concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤0.5% DMSO).
Step 3: Cell Treatment
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the drug-treated wells. This represents 100% viability.
-
Untreated Control: Cells in growth medium only.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 4: MTT Cell Viability Assay [12]
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Step 5: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[4]
Data Presentation
Quantitative data should be organized systematically. Raw absorbance values and calculated viability percentages should be recorded in tables.
Table 1: Example Raw Absorbance Data (570 nm)
| Rilmenidine (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.231 | 1.265 | 1.240 | 1.245 |
| 1 | 1.150 | 1.189 | 1.166 | 1.168 |
| 10 | 0.987 | 1.011 | 0.995 | 0.998 |
| 50 | 0.754 | 0.778 | 0.762 | 0.765 |
| 100 | 0.640 | 0.655 | 0.638 | 0.644 |
| 250 | 0.412 | 0.430 | 0.425 | 0.422 |
| 500 | 0.215 | 0.225 | 0.219 | 0.220 |
| 1000 | 0.110 | 0.115 | 0.112 | 0.112 |
| Blank | 0.055 | 0.058 | 0.056 | 0.056 |
Table 2: Calculated Cell Viability and IC50 Summary
| Rilmenidine (µM) | Average Absorbance (Corrected) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.215 | 100.0% |
| 0.1 | 1.189 | 97.9% |
| 1 | 1.112 | 91.5% |
| 10 | 0.942 | 77.5% |
| 50 | 0.709 | 58.3% |
| 100 | 0.588 | 48.4% |
| 250 | 0.366 | 30.1% |
| 500 | 0.164 | 13.5% |
| 1000 | 0.056 | 4.6% |
| Derived IC50 (µM) | 95.5 µM | |
Note: Data presented are for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for establishing a reliable dose-response curve for this compound in a cell culture model. By following this detailed protocol, researchers can accurately determine key efficacy parameters like the IC50, enabling further investigation into the compound's mechanism of action and its potential therapeutic applications at the cellular level.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. scispace.com [scispace.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for the Quantitative NMR (qNMR) Assay of Rilmenidine Dihydrogen Phosphate
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[2][3] This document provides a detailed application note and protocol for the assay of Rilmenidine dihydrogen phosphate (B84403), a centrally acting antihypertensive agent, using ¹H qNMR spectroscopy. The method described is rapid, specific, and accurate, making it suitable for quality control in pharmaceutical development and manufacturing.[3]
Principle of the Method
The qNMR assay for Rilmenidine dihydrogen phosphate involves the use of an internal standard with a known purity. A precisely weighed amount of the Rilmenidine dihydrogen phosphate sample and the internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum of the mixture is then recorded under specific, optimized conditions that ensure a quantitative response.
The assay is calculated by comparing the integral of a well-resolved signal from the Rilmenidine molecule to the integral of a signal from the internal standard. The ratio of these integrals, corrected for the number of protons each signal represents, their respective molecular weights, and the weights of the sample and standard, yields the purity of the Rilmenidine dihydrogen phosphate sample.
A study by Parmar et al. (2014) developed and validated a ¹H qNMR method for Rilmenidine dihydrogen phosphate using Tetrachloronitrobenzene (TCNB) as an internal standard and Methanol-d4 as the solvent.[3] This method was validated for specificity, linearity, precision, robustness, and accuracy, demonstrating its suitability for pharmaceutical testing.[3]
Experimental Protocols
Materials and Equipment
-
Analyte: Rilmenidine Dihydrogen Phosphate (API or formulation)
-
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB), certified reference material (CRM) with purity ≥ 99.5%
-
Solvent: Methanol-d4 (CD₃OD), deuteration level ≥ 99.8%
-
NMR Spectrometer: 400 MHz or higher field strength, equipped with a 5 mm probe
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
NMR Tubes: High-precision 5 mm NMR tubes
-
Glassware: Volumetric flasks, vials, glass Pasteur pipettes
-
Ultrasonic Bath
Preparation of the qNMR Sample
-
Accurately weigh approximately 15–30 mg of Rilmenidine dihydrogen phosphate into a clean, dry glass vial.[3]
-
Accurately weigh approximately 10–15 mg of the internal standard, TCNB, into the same vial.[3]
-
Add approximately 1.0 mL of Methanol-d4 to the vial.[3]
-
Cap the vial and sonicate for 5-10 minutes to ensure complete dissolution of both the sample and the internal standard.
-
Carefully transfer the solution into a 5 mm NMR tube using a glass Pasteur pipette. The solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for acquiring a quantitative ¹H NMR spectrum. These parameters, particularly the relaxation delay (D1), are crucial for ensuring accurate integration.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | To achieve better signal dispersion and sensitivity. |
| Nucleus | ¹H | Proton NMR is used for this assay. |
| Pulse Angle | 90° | To ensure maximum signal intensity for all protons. |
| Relaxation Delay (D1) | ≥ 20 seconds | Crucial for full relaxation of all protons, especially those with long T1 times, ensuring signal intensity is truly quantitative. |
| Number of Scans (NS) | ≥ 128 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error). |
| Acquisition Time (AQ) | ≥ 3 seconds | To ensure sufficient digital resolution and prevent truncation of the FID. |
| Spectral Width (SW) | ~16 ppm | To cover the entire chemical shift range of both analyte and internal standard. |
| Temperature | 25 °C (regulated) | To maintain spectral consistency and minimize temperature-dependent chemical shift variations. |
| Line Broadening (LB) | 1 Hz | Applied during processing to improve S/N without significant loss of resolution. |
Data Processing and Analysis
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform careful phase correction (automated and manual) to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the entire spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak of Methanol-d4 (CHD₂OD) to δ 3.31 ppm.
-
Integrate the selected signals for both Rilmenidine dihydrogen phosphate and the internal standard (TCNB).
-
Rilmenidine Signal (IAnalyte): The methine proton signal of the dicyclopropylmethyl group is a suitable candidate for quantification due to its expected clear resolution.
-
TCNB Signal (IStd): The single aromatic proton of TCNB provides a sharp, well-defined singlet around δ 8.0 ppm.
-
-
Ensure the integration limits are set consistently for all spectra, typically covering a region at least 20 times the signal's half-width.
Calculation of Purity
The purity of Rilmenidine dihydrogen phosphate (% Assay) is calculated using the following formula:
% Assay = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PStd
Where:
-
IAnalyte = Integral of the selected Rilmenidine signal
-
IStd = Integral of the TCNB signal
-
NAnalyte = Number of protons for the integrated Rilmenidine signal (e.g., 1H for the methine proton)
-
NStd = Number of protons for the TCNB signal (1H)
-
MWAnalyte = Molecular weight of Rilmenidine dihydrogen phosphate (278.24 g/mol )
-
MWStd = Molecular weight of TCNB (260.89 g/mol )
-
mAnalyte = Mass of Rilmenidine dihydrogen phosphate (mg)
-
mStd = Mass of TCNB (mg)
-
PStd = Purity of the TCNB internal standard (%)
Data Presentation and Validation Summary
The qNMR method for Rilmenidine dihydrogen phosphate has been validated according to ICH guidelines.[3] The following tables summarize the key validation parameters and results.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Resolution | Baseline separation between analyte and standard signals | Pass |
| Signal-to-Noise Ratio | > 250:1 for the analyte signal | Pass |
| Peak Shape | Symmetrical Lorentzian shape | Pass |
Table 2: Method Validation Data Summary
| Validation Parameter | Specification | Result |
| Specificity | No interference from solvent or internal standard at the analyte's signal resonance. | The signals for Rilmenidine, TCNB, and solvent are well-resolved. |
| Linearity (Range) | R² ≥ 0.999 | The method demonstrates excellent linearity over the tested concentration range. |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 1.0% | Complies |
| - Intermediate Precision | RSD ≤ 2.0% | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | The method shows high accuracy with recovery values within the acceptable range. |
| Robustness | No significant change in results with minor variations in method parameters (e.g., relaxation delay). | The method is robust against slight variations in experimental conditions.[3] |
| Solution Stability | Stable for at least 24 hours at room temperature. | Rilmenidine and TCNB solution in Methanol-d4 is stable, showing no significant degradation. |
| LOD & LOQ (for Impurity-B) | Reportable values | LOD: 0.03%, LOQ: 0.10% (with respect to the test concentration of Rilmenidine dihydrogen phosphate).[3] |
Visualizations
Chemical Structures for qNMR Assay
Caption: Structures of the analyte and internal standard.
Experimental Workflow for qNMR Assay
Caption: Workflow for the qNMR assay of Rilmenidine.
Principle of qNMR Calculation
Caption: Logical relationship for qNMR purity calculation.
References
Application Notes and Protocols: High-Throughput Screening Assays to Identify Modulators of Rilmenidine Phosphate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine (B1679337) phosphate (B84403) is an antihypertensive agent that primarily acts as a selective agonist for I1-imidazoline receptors, with a secondary, lower affinity for α2-adrenergic receptors.[1][2][3][4] Its therapeutic effect in lowering blood pressure is mainly attributed to its action on I1-imidazoline receptors in the brainstem, which leads to a reduction in sympathetic nervous system outflow.[2][3] Unlike older centrally acting antihypertensives, rilmenidine's selectivity for the I1-imidazoline receptor results in a more favorable side-effect profile, particularly with regard to sedation and dry mouth.[2][4]
The distinct signaling pathways activated by rilmenidine's interaction with these two receptor types provide opportunities to develop high-throughput screening (HTS) assays for the identification of novel modulators of its activity. Activation of the I1-imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of the second messenger diacylglycerol (DAG), a process that does not involve conventional G-protein signaling pathways like adenylyl or guanylyl cyclase activation.[5][6] In contrast, the α2-adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9][10]
This document provides detailed protocols for HTS assays designed to identify and characterize modulators of rilmenidine phosphate's activity at both the I1-imidazoline and α2-adrenergic receptors. The assays are designed to be robust, scalable, and suitable for screening large compound libraries.
Data Presentation
The following tables summarize hypothetical quantitative data from primary and secondary screens to identify and characterize modulators of this compound activity.
Table 1: Primary High-Throughput Screen for Modulators of I1-Imidazoline Receptor Activity (DAG Production Assay)
| Compound ID | Concentration (µM) | % Increase in DAG Production (vs. Vehicle) | Hit (Yes/No) |
| Rilmenidine | 1 | 150 | Yes |
| Compound A | 1 | 125 | Yes |
| Compound B | 1 | 5 | No |
| Compound C | 1 | 95 | Yes |
| Compound D | 1 | -10 | No |
Table 2: Dose-Response Analysis of I1-Imidazoline Receptor Agonists (EC50 for DAG Production)
| Compound | EC50 (nM) | Maximum DAG Production (% of Rilmenidine) |
| Rilmenidine | 50 | 100 |
| Compound A | 75 | 90 |
| Compound C | 120 | 75 |
Table 3: Primary High-Throughput Screen for Modulators of α2-Adrenergic Receptor Activity (cAMP Inhibition Assay)
| Compound ID | Concentration (µM) | % Inhibition of Forskolin-Stimulated cAMP | Hit (Yes/No) |
| Rilmenidine | 1 | 60 | Yes |
| Compound X | 1 | 75 | Yes |
| Compound Y | 1 | 10 | No |
| Compound Z | 1 | 45 | Yes |
Table 4: Dose-Response Analysis of α2-Adrenergic Receptor Agonists (IC50 for cAMP Inhibition)
| Compound | IC50 (nM) | Maximum cAMP Inhibition (%) |
| Rilmenidine | 250 | 85 |
| Compound X | 150 | 95 |
| Compound Z | 500 | 70 |
Experimental Protocols
I. High-Throughput Screening for Modulators of I1-Imidazoline Receptor Activity
This assay is designed to identify compounds that modulate the activity of the I1-imidazoline receptor by measuring the production of diacylglycerol (DAG).
A. Principle
Activation of the I1-imidazoline receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG.[11] This assay quantifies the amount of DAG produced in cells expressing the I1-imidazoline receptor upon treatment with test compounds. A fluorometric assay kit can be used for the sensitive detection of DAG.
B. Materials
-
Cells stably expressing the human I1-imidazoline receptor (e.g., PC12 cells, which endogenously express the receptor and lack α2-adrenergic receptors).[6][12]
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds dissolved in DMSO.
-
This compound (positive control).
-
DAG Assay Kit (e.g., from Cell Biolabs, Inc. or Abcam).[3][11][13]
-
384-well black, clear-bottom assay plates.
-
Fluorometric microplate reader.
C. Protocol
-
Cell Seeding:
-
Seed the I1-imidazoline receptor-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Remove the culture medium from the wells and add 50 µL of the compound dilutions.
-
Include wells with vehicle control (DMSO in assay buffer) and a positive control (this compound).
-
Incubate the plates at 37°C for 30 minutes.
-
-
DAG Measurement:
-
Following the incubation, lyse the cells and measure the DAG concentration according to the manufacturer's instructions for the DAG Assay Kit.[3] This typically involves a coupled enzymatic reaction that produces a fluorescent product.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).[3][11]
-
-
Data Analysis:
-
Calculate the percentage increase in DAG production for each compound relative to the vehicle control.
-
Identify "hits" as compounds that produce a significant increase in DAG production (e.g., >3 standard deviations above the mean of the vehicle control).
-
For hit compounds, perform dose-response experiments to determine the EC50 value.
-
II. High-Throughput Screening for Modulators of α2-Adrenergic Receptor Activity
This assay is designed to identify compounds that modulate the activity of the α2-adrenergic receptor by measuring the inhibition of cyclic AMP (cAMP) production.
A. Principle
The α2-adrenergic receptor is a Gi-coupled GPCR.[7][10] Activation of this receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells are stimulated with forskolin (B1673556) to increase basal cAMP levels, and the ability of test compounds to inhibit this increase is measured.
B. Materials
-
Cells stably expressing the human α2A-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
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Cell culture medium and supplements.
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Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
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Test compounds dissolved in DMSO.
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This compound (positive control).
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Forskolin.
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cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
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384-well white, opaque assay plates.
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Luminescence or TR-FRET microplate reader.
C. Protocol
-
Cell Seeding:
-
Seed the α2A-adrenergic receptor-expressing cells into 384-well white, opaque plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
Remove the culture medium from the wells and add 25 µL of the compound dilutions.
-
Add 25 µL of forskolin solution (at a final concentration that stimulates submaximal cAMP production, e.g., 10 µM) to all wells except the negative control wells.
-
Include wells with vehicle control (DMSO and forskolin), a positive control (this compound and forskolin), and a negative control (vehicle only).
-
Incubate the plates at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Read the signal (luminescence or TR-FRET ratio) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each compound.
-
Identify "hits" as compounds that produce a significant inhibition of cAMP production.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
III. Secondary Assay: Radioligand Binding Assay
This assay is used to confirm that hit compounds from the primary screens directly interact with the I1-imidazoline or α2-adrenergic receptors.
A. Principle
This is a competitive binding assay where a radiolabeled ligand with known affinity for the receptor is used. The ability of a test compound to displace the radioligand from the receptor is measured, and the binding affinity (Ki) of the test compound is determined.
B. Materials
-
Membrane preparations from cells expressing the I1-imidazoline receptor or the α2-adrenergic receptor.
-
Radioligand (e.g., [3H]-clonidine for both receptors, with appropriate masking for α2-adrenergic receptors when assaying I1-imidazoline receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
GF/B filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
C. Protocol
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand, test compound at various concentrations, and the membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the GF/B filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: Signaling pathways of this compound.
Caption: High-throughput screening workflow.
References
- 1. A high-throughput assay platform to discover small molecule activators of the phospholipase PLC-γ2 to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. DAG Assay Kit [cellbiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
Troubleshooting & Optimization
Improving the solubility of Rilmenidine phosphate in aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of Rilmenidine phosphate (B84403) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Rilmenidine phosphate?
A1: this compound is the water-soluble salt of Rilmenidine. Published data indicates a high solubility in water, though values vary between sources, ranging from approximately 83.33 mg/mL to as high as 19% w/v (190 mg/mL). It's important to note that the solubility of other forms, such as Rilmenidine hemifumarate, is significantly lower in aqueous buffers.
Q2: I'm observing incomplete dissolution of this compound in water. What could be the cause?
A2: Several factors could contribute to this issue:
-
Incorrect Salt Form: You may be inadvertently using a different, less soluble salt form of Rilmenidine. Verify the certificate of analysis for your compound.
-
pH of the Solution: Although generally soluble, the pH of the aqueous solution can influence the solubility of phosphate salts.
-
Temperature: Solubility can be temperature-dependent. Dissolving the compound at room temperature is generally recommended.
-
Purity of the Compound: Impurities in the this compound powder could affect its dissolution.
Q3: My this compound solution appears cloudy or has formed a precipitate after storage. Why is this happening?
A3: Precipitation upon storage can be due to several reasons:
-
Solution Instability: this compound is known to be less stable in basic (high pH) and oxidative conditions, which can lead to degradation and precipitation.
-
Temperature Changes: Storing the solution at lower temperatures (e.g., 4°C) can sometimes lead to the compound crystallizing out of a supersaturated solution.
-
Interaction with Buffer Components: Components of your buffer system could potentially interact with this compound, leading to the formation of a less soluble complex.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For most applications, sterile, deionized water is the recommended solvent for preparing aqueous stock solutions of this compound. If a non-aqueous stock is required, Dimethyl Sulfoxide (DMSO) can be used, with reported solubilities around 4-5.68 mg/mL.
Q5: How should I store this compound powder and its aqueous solutions?
A5:
-
Powder: Store the solid powder at -20°C in a tightly sealed container to protect it from moisture.
-
Aqueous Solutions: It is generally recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be verified for your specific experimental needs.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Powder does not dissolve completely in water. | Insufficient mixing or sonication. | Vortex the solution thoroughly. If dissolution is still incomplete, sonicate the solution for a short period. |
| pH of the water is not optimal. | Try adjusting the pH of the water slightly towards the acidic range (e.g., pH 5-6) before adding the this compound. | |
| Attempting to prepare a supersaturated solution. | Re-calculate the required concentration and ensure it is within the known solubility limits. | |
| Precipitation occurs when diluting a stock solution into a physiological buffer (e.g., PBS). | The buffer components are interacting with the drug. | Prepare a lower concentration stock solution to minimize the final concentration of the drug in the buffer. Consider preparing the final solution directly in the physiological buffer if the desired concentration is low enough. |
| The pH of the buffer is too high, causing degradation or precipitation. | This compound is more stable in acidic conditions. If your experimental conditions allow, use a buffer with a pH closer to neutral or slightly acidic. If a basic pH is required, prepare the solution immediately before use and minimize storage time. | |
| The aqueous solution changes color or becomes cloudy over a short period. | Degradation of the compound. | This is likely due to instability at the solution's pH or exposure to light or oxidizing agents. Prepare fresh solutions for each experiment and protect them from light. |
| Microbial contamination. | Use sterile water and aseptic techniques for solution preparation. Filter-sterilize the final solution using a 0.22 µm filter. |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: Based on the molecular weight of this compound (278.24 g/mol ), calculate the mass needed for your desired volume and concentration. For 10 mL of a 10 mM solution, you would need 27.82 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolve in water: Add the powder to a sterile container and add approximately 8 mL of sterile, deionized water.
-
Aid dissolution: Vortex the solution until the powder is fully dissolved. If needed, place the container in a sonicator bath for 5-10 minutes.
-
Adjust to final volume: Once fully dissolved, add sterile, deionized water to reach the final desired volume of 10 mL.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Use the solution immediately or store at 4°C for up to 24 hours. For longer storage, aliquot and freeze, but validate stability for your specific application.
Protocol for Preparing a Working Solution in Phosphate-Buffered Saline (PBS, pH 7.4)
-
Prepare a fresh stock solution: Follow the protocol above to prepare a concentrated stock solution in water.
-
Dilution in PBS: Based on your desired final concentration, calculate the volume of the stock solution needed.
-
Add to PBS: Slowly add the calculated volume of the aqueous stock solution to the required volume of sterile PBS (pH 7.4) while gently vortexing.
-
Observe for precipitation: After mixing, visually inspect the solution for any signs of precipitation or cloudiness.
-
Use immediately: It is recommended to use the working solution in PBS immediately after preparation to minimize the risk of stability issues at a neutral pH.
Visual Guides
Caption: Workflow for preparing an aqueous stock solution of this compound.
Caption: Troubleshooting decision tree for incomplete dissolution of this compound.
Common side effects of Rilmenidine phosphate in animal research models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side effects of Rilmenidine (B1679337) phosphate (B84403) observed in animal research models. This information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of Rilmenidine phosphate in animal models?
A1: The most frequently observed side effects in animal models are related to the cardiovascular and central nervous systems. These primarily include a dose-dependent decrease in blood pressure and heart rate.[1][2] An initial, transient hypertensive response has also been noted in some studies.[2][3] While sedation is a common side effect of many centrally acting antihypertensive agents, Rilmenidine has been shown to have a reduced sedative effect compared to drugs like clonidine (B47849).[1]
Q2: In which animal models have these side effects been documented?
A2: The cardiovascular and central nervous system effects of Rilmenidine have been studied in various animal models, most notably in rats, including spontaneously hypertensive rats (SHR), and mice.[1][2][3] Studies have also been conducted in rabbits and cats to investigate specific effects such as mydriasis.
Q3: How does the route of administration affect the observed side effects?
A3: Intravenous (i.v.) administration in conscious spontaneously hypertensive rats has been shown to induce a brief increase in blood pressure followed by a more sustained, dose-dependent decrease.[2][4] Oral administration also produces a dose-dependent reduction in blood pressure.[1] Intracerebroventricular (i.c.v.) administration in conscious rats, however, showed minimal effects on blood pressure and heart rate at doses that were effective intravenously, suggesting a significant peripheral component to its action under those conditions.[4] In anesthetized rats, both i.v. and i.c.v. administrations led to profound and lasting decreases in blood pressure and heart rate.[4]
Q4: What is the general mechanism of action thought to be responsible for these side effects?
A4: Rilmenidine acts as an agonist at alpha-2 adrenoceptors and imidazoline (B1206853) I1-receptors.[5] Its antihypertensive effect is primarily attributed to the stimulation of these receptors in the brainstem, leading to a reduction in sympathetic outflow to the periphery.[1] This sympatholytic action results in decreased peripheral vascular resistance, heart rate, and cardiac output, thereby lowering blood pressure. The initial hypertensive response observed with intravenous administration is likely due to the stimulation of peripheral alpha-2 adrenoceptors on vascular smooth muscle.
Troubleshooting Guide
Issue: Unexpectedly high blood pressure immediately following intravenous administration.
-
Possible Cause: This is a known, transient effect of Rilmenidine, particularly at higher doses, due to the stimulation of peripheral alpha-2 adrenoceptors causing vasoconstriction.[2][3]
-
Troubleshooting Steps:
-
Continue monitoring blood pressure; the hypertensive phase is typically short-lived and followed by a hypotensive response.
-
For future experiments, consider a slower infusion rate to minimize the initial pressor effect.
-
Ensure the animal is adequately habituated to the experimental setup to minimize stress-induced hypertension.
-
Issue: Greater than expected sedation or motor impairment.
-
Possible Cause: While Rilmenidine generally has a lower sedative profile than clonidine, sedative effects can still occur, especially at higher doses.[1] The specific animal model and its sensitivity can also play a role.
-
Troubleshooting Steps:
-
Review the dose being administered. Consider performing a dose-response study to determine the optimal dose with the desired antihypertensive effect and minimal sedation for your specific model.
-
Use a standardized and validated method for assessing sedation to quantify the effect.
-
Ensure that other environmental factors that could contribute to lethargy (e.g., temperature, lighting) are controlled.
-
Issue: Inconsistent hypotensive response between animals.
-
Possible Cause: The baseline sympathetic tone of the animal can influence the magnitude of the hypotensive response to Rilmenidine.[2] Anesthesia can also significantly alter cardiovascular parameters and the response to the drug.[4]
-
Troubleshooting Steps:
-
Whenever possible, use conscious, unrestrained animals with telemetric monitoring to obtain more physiological blood pressure data.
-
If anesthesia is necessary, choose an anesthetic regimen that has minimal impact on the cardiovascular system and use it consistently across all animals.
-
Ensure a sufficient acclimation period for the animals before the experiment to establish a stable baseline blood pressure.
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cardiovascular parameters in spontaneously hypertensive rats (SHR).
Table 1: Effect of Intravenous Rilmenidine on Blood Pressure and Heart Rate in Conscious SHR
| Dose (mg/kg, i.v.) | Initial Blood Pressure Change | Sustained Blood Pressure Change | Heart Rate Change | Reference |
| 0.3 | Short-lasting increase | Dose-dependent decrease | Decrease | [2] |
| 1.2 | Short-lasting increase | Dose-dependent decrease | Decrease | [2] |
Table 2: Effect of Chronic Oral Rilmenidine on Blood Pressure and Heart Rate in Conscious SHR
| Dose (mg/kg/day, oral) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change | Reference |
| 2 | 7.2 ± 1.7 | No significant change | [6] |
| 6.0 | Moderate decrease | No significant change | [2] |
Experimental Protocols
1. Measurement of Blood Pressure and Heart Rate in Conscious Rats via Radiotelemetry
-
Objective: To continuously monitor arterial blood pressure and heart rate in conscious, freely moving rats.
-
Methodology:
-
Surgical Implantation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane). Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta. The body of the transmitter is secured in the abdominal cavity.
-
Recovery: Allow the animal to recover from surgery for at least one week to ensure a return to normal physiological state.
-
Data Acquisition: House the rat in its home cage placed on a receiver. The receiver detects the signal from the transmitter and sends it to a data acquisition system.
-
Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable circadian rhythm before drug administration.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Recording: Continue to record cardiovascular parameters to assess the drug's effect and duration of action.
-
Data Analysis: Analyze the data to determine changes from baseline in systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
2. Assessment of Sedation: Open Field Test
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity as an indicator of sedation.
-
Methodology:
-
Apparatus: Use an open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Habituation: Place the rat in the open field for a set period (e.g., 10-15 minutes) on one or more days prior to the experiment to allow for habituation to the novel environment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Testing: At a predetermined time after drug administration, place the rat in the center of the open field arena.
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Data Collection: Record the total distance traveled, time spent mobile, and rearing frequency for a set duration (e.g., 10-30 minutes).
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Data Analysis: Compare the locomotor activity parameters between the Rilmenidine-treated and control groups. A significant decrease in activity is indicative of a sedative effect.
-
Signaling Pathways
Rilmenidine's Mechanism of Action
Rilmenidine exerts its effects primarily through two receptor types: alpha-2 adrenergic receptors and imidazoline I1-receptors. The activation of these receptors in the brainstem leads to a reduction in sympathetic nervous system outflow.
Caption: Rilmenidine's dual receptor agonism and downstream effects.
Experimental Workflow for Cardiovascular Assessment
The following diagram illustrates a typical workflow for assessing the cardiovascular side effects of this compound in a rat model.
Caption: Workflow for telemetric cardiovascular monitoring in rats.
References
- 1. Cardiovascular and central nervous system effects of rilmenidine (S 3341) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of rilmenidine, a new alpha 2-adrenoceptor agonist, and clonidine in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of anaesthesia on the cardiovascular effects of rilmenidine and clonidine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Rilmenidine and Perindopril on Arousal Blood Pressure during 24 Hour Recordings in SHR | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Rilmenidine Phosphate Dosage for Longevity Studies in C. elegans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rilmenidine phosphate (B84403) in longevity studies with the model organism Caenorhabditis elegans.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Rilmenidine phosphate for extending the lifespan of C. elegans?
A1: The optimal concentration of this compound for maximizing lifespan extension in wild-type C. elegans has been reported to be 200 µM. At this concentration, a mean lifespan extension of approximately 19% has been observed.
Q2: What is the effect of higher concentrations of this compound on C. elegans lifespan?
A2: Studies have shown that increasing the concentration of this compound to 400 µM does not result in a further extension of lifespan. While not reported as overtly toxic at this concentration, it appears to be beyond the optimal dose for longevity effects.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is freely soluble in water. It can also be dissolved in DMSO. For a stock solution in water, you may need to use an ultrasonic bath to fully dissolve the compound. If using DMSO, be aware that hygroscopic DMSO can affect solubility, so it is best to use a fresh, unopened vial.
Q4: What is the mechanism through which this compound extends lifespan in C. elegans?
A4: this compound acts as an agonist for the I1-imidazoline receptor, the C. elegans ortholog of which is NISH-1. Activation of NISH-1 is believed to mediate the pro-longevity effects of the compound. This signaling pathway appears to be independent of traditional G-protein coupled receptor pathways and instead involves downstream activation of ERK/MAPK signaling. The longevity effects of Rilmenidine also require the activity of key transcription factors involved in stress resistance and aging, including DAF-16/FOXO and SKN-1/NRF, and the induction of autophagy.
Q5: Can I use this compound in combination with other lifespan-extending interventions?
A5: The pro-longevity effects of this compound do not appear to be additive with caloric restriction. This suggests that Rilmenidine may act as a caloric restriction mimetic, engaging similar molecular pathways to extend lifespan.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant lifespan extension observed. | - Suboptimal drug concentration.- Issues with drug solution preparation or stability.- Insufficient statistical power. | - Titrate this compound concentrations around the recommended 200 µM to determine the optimal dose for your specific experimental conditions.- Prepare fresh drug solutions for each experiment. If using a stock solution, ensure it is stored properly (-20°C for short-term, -80°C for long-term) and has not undergone multiple freeze-thaw cycles.- Increase the number of worms per experimental group to ensure robust statistical analysis. |
| High variability in lifespan data between replicates. | - Inconsistent drug dosage across plates.- Environmental fluctuations (e.g., temperature, humidity).- Contamination of NGM plates. | - Ensure uniform mixing of this compound in the NGM agar (B569324) before pouring plates.- Maintain a consistent and controlled environment for the duration of the lifespan assay.- Practice sterile techniques when preparing media and handling worms to prevent bacterial or fungal contamination. |
| Worms exhibit signs of toxicity (e.g., developmental delay, reduced brood size, paralysis). | - Drug concentration is too high.- Solvent toxicity (if using DMSO).- Contamination of the drug stock. | - Perform a dose-response curve to identify the maximum tolerated concentration in your specific worm strain.- If using DMSO, ensure the final concentration in the NGM does not exceed 0.5%, as higher concentrations can have confounding effects on lifespan.[1] Always include a vehicle control (NGM with DMSO only) in your experimental design.- Use a fresh, high-purity source of this compound. |
| Precipitation of this compound in the media. | - Poor solubility at the prepared concentration or temperature.- Interaction with components of the NGM. | - If dissolving in water, use an ultrasonic bath to aid dissolution.[1] For DMSO stocks, ensure the final concentration in the aqueous NGM is below the solubility limit.- Prepare the this compound solution and add it to the molten NGM at a temperature that prevents precipitation while not degrading the compound (around 55°C). |
Data Presentation
Table 1: Effect of this compound Concentration on C. elegans Lifespan
| Concentration (µM) | Mean Lifespan Extension (%) | Notes |
| 100 | Significant extension observed | |
| 150 | Significant extension observed | |
| 200 | ~19% | Optimal concentration |
| 300 | Significant extension observed | |
| 400 | No significant extension |
Experimental Protocols
Protocol: C. elegans Lifespan Assay with this compound
1. Materials:
-
Nematode Growth Medium (NGM) agar
-
E. coli OP50
-
This compound
-
Sterile water or DMSO
-
Synchronized L4 stage wild-type C. elegans
-
Fluorodeoxyuridine (FUDR) solution (optional, to prevent progeny overgrowth)
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M9 buffer
2. Preparation of this compound Plates:
-
Prepare NGM agar and autoclave.
-
Cool the molten agar to approximately 55°C in a water bath.
-
Prepare a stock solution of this compound in sterile water or DMSO. For example, to achieve a final concentration of 200 µM in the NGM, prepare a 100X stock solution (20 mM).
-
Add the this compound stock solution to the molten NGM to achieve the desired final concentrations (e.g., 0, 100, 150, 200, 300, 400 µM). Ensure thorough mixing.
-
If using DMSO, add the same volume of DMSO to the control plates. The final DMSO concentration should not exceed 0.5%.
-
Pour the NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.
-
(Optional) Add FUDR to the plates to prevent the growth of progeny.
3. Lifespan Assay:
-
Synchronize a population of wild-type C. elegans to the L4 larval stage.
-
Transfer a defined number of L4 worms (e.g., 30-50) to each experimental and control plate.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Score the number of living and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-4 days to avoid starvation and the confounding effects of progeny if FUDR is not used.
-
Continue scoring until all worms have died.
4. Data Analysis:
-
Generate survival curves for each experimental condition using the Kaplan-Meier method.
-
Compare the survival curves using the log-rank test to determine if there are statistically significant differences in lifespan between the control and this compound-treated groups.
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Calculate the mean and maximum lifespan for each group.
Mandatory Visualizations
Caption: Signaling pathway of this compound in C. elegans.
Caption: Experimental workflow for a C. elegans lifespan assay.
References
Addressing off-target effects of Rilmenidine phosphate in cellular assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Rilmenidine (B1679337) Phosphate (B84403) in cellular assays, with a specific focus on addressing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for rilmenidine phosphate, and what is its main off-target effect?
This compound is a second-generation centrally acting antihypertensive agent. Its primary, or "on-target," mechanism is the activation of I1-imidazoline receptors, particularly in the brainstem.[1][2] This agonistic action leads to a reduction in sympathetic nervous system outflow, resulting in vasodilation and a decrease in blood pressure.[1] The main "off-target" effect is the agonism of α2-adrenergic receptors.[2][3] While rilmenidine is significantly more selective for I1-imidazoline receptors compared to older drugs like clonidine, it still retains some activity at α2-adrenergic receptors, which can lead to confounding results in cellular assays.[3][4]
Q2: My cell viability/proliferation assay (e.g., MTT, XTT, WST-1) shows a decrease in cell numbers after rilmenidine treatment. Is this an expected off-target effect?
Yes, this can be a significant off-target effect depending on the cell type. Rilmenidine has been demonstrated to suppress proliferation and promote apoptosis (programmed cell death) in certain cell lines, such as human leukemic K562 cells.[5][6] This effect is linked to the stimulation of the proapoptotic protein Bax and the deactivation of Ras/MAP kinase pathways.[5] Therefore, if your research is not focused on cancer or apoptosis, a decrease in cell viability should be considered a critical off-target effect that may interfere with the interpretation of your primary experimental endpoint. Standard metabolic assays for viability reflect these changes.[7][8]
Q3: How can I experimentally distinguish between on-target I1-imidazoline effects and off-target α2-adrenergic effects in my cell culture model?
Q4: I am observing unexpected changes related to protein degradation and cellular stress. Could this be linked to rilmenidine?
Yes, rilmenidine is a known inducer of autophagy.[9] Autophagy is a fundamental cellular process for degrading and recycling cellular components. This action can be an intended therapeutic effect in some contexts, such as neurodegenerative disease models, but it can also be an unwanted off-target effect in other assays.[10] If you are studying pathways involving protein turnover, lysosomal function, or cellular metabolism, the induction of autophagy by rilmenidine could be a significant confounding variable.
Q5: The cellular response to rilmenidine seems to vary significantly between the different cell lines I am using. What could be the reason for this variability?
This variability is most likely due to differential expression of I1-imidazoline and α2-adrenergic receptors in your cell lines. A cell line with high expression of α2-adrenergic receptors and low expression of I1-imidazoline receptors may exhibit a response dominated by off-target effects.[11] Conversely, a cell line with a higher ratio of I1 to α2 receptors is more likely to display the on-target effects. It is crucial to characterize the receptor expression profile of your specific cellular model, for instance via qPCR or western blotting, to properly interpret your results.
Data Summary
Receptor Selectivity Profile
The table below summarizes the relative selectivity of rilmenidine compared to other common adrenergic agents. Rilmenidine shows a clear preference for I1-imidazoline receptors over α2-adrenergic receptors.
| Compound | Primary Target | Off-Target | Selectivity Ratio (I1 vs. α2) | Reference |
| Rilmenidine | I1-Imidazoline Receptor | α2-Adrenergic Receptor | ~2.5-3.5x more selective than clonidine | [12] |
| Clonidine | α2-Adrenergic Receptor / I1-Imidazoline Receptor | - | Roughly equivalent affinity for both | [3] |
| Guanfacine | α2-Adrenergic Receptor | I1-Imidazoline Receptor | Lower affinity for I1 receptors | [13] |
| Moxonidine | I1-Imidazoline Receptor | α2-Adrenergic Receptor | High selectivity for I1 receptors | [4] |
Visualizations
Signaling Pathways and Workflows
Caption: Rilmenidine On-Target Signaling Pathway.
Caption: Rilmenidine Off-Target α2-Adrenergic Pathway.
Caption: Workflow to Deconvolute On- vs. Off-Target Effects.
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects Using Selective Antagonists
This protocol provides a framework for dissecting whether a cellular response to rilmenidine is mediated by I1-imidazoline or α2-adrenergic receptors.
Materials:
-
Your cell line of interest cultured under optimal conditions.
-
This compound stock solution.
-
α2-adrenergic selective antagonist (e.g., Yohimbine (B192690) or RX821002) stock solution.
-
Vehicle control (e.g., DMSO or saline).
-
Assay-specific reagents for measuring your endpoint of interest.
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere and stabilize overnight.
-
Preparation of Treatment Groups: Prepare the following experimental groups in your cell culture media. It is critical to perform a dose-response curve for both rilmenidine and the antagonist to find optimal concentrations.
-
Group A (Vehicle Control): Vehicle only.
-
Group B (Rilmenidine Only): Rilmenidine at the desired concentration.
-
Group C (Antagonist Control): α2-selective antagonist only.
-
Group D (Combination): Rilmenidine + α2-selective antagonist.
-
-
Pre-treatment (for Combination Group): Add the α2-selective antagonist to the wells for Group D (and Group C) and incubate for 30-60 minutes prior to adding rilmenidine. This allows the antagonist to occupy the α2-receptors.
-
Treatment: Add rilmenidine to the wells for Group B and Group D. Add the corresponding vehicle to the other wells.
-
Incubation: Incubate the cells for the time period relevant to your specific assay endpoint (e.g., 24-72 hours for proliferation assays, or shorter times for signaling pathway activation).
-
Endpoint Measurement: Perform your cellular assay to measure the desired outcome (e.g., measure cell viability using a WST-1 assay, measure cAMP levels using an ELISA kit, or measure protein phosphorylation via Western Blot).
-
Data Analysis:
-
Compare Group B to Group A to confirm the effect of rilmenidine.
-
Compare Group D to Group B .
-
If the effect seen in Group B is significantly reduced or completely abolished in Group D, the effect is mediated by α2-adrenergic receptors (off-target).
-
If the effect seen in Group B is largely unchanged in Group D, the effect is mediated by I1-imidazoline receptors (on-target).
-
-
Ensure the antagonist alone (Group C ) does not have an effect on your endpoint.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Rilmenidine suppresses proliferation and promotes apoptosis via the mitochondrial pathway in human leukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Rilmenidine Phosphate: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability and potency of Rilmenidine phosphate (B84403) is paramount for reliable and reproducible experimental outcomes. This technical support center provides essential guidance on proper storage, handling, and troubleshooting to maintain the integrity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Rilmenidine phosphate?
A1: To maintain its long-term stability, solid this compound should be stored at either 4°C for shorter periods or -20°C for extended storage.[1][2] It is crucial to keep the container tightly sealed and protected from moisture.[1]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in solvents such as DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[3]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in a solution that should be clear can indicate precipitation or degradation. First, ensure that the solvent is fresh and of high purity, as moisture-absorbing solvents like DMSO can reduce solubility.[4] If the issue persists, sonication may help to redissolve the compound.[2] If the solution remains cloudy, it is advisable to prepare a fresh solution.
Q4: I suspect my this compound may have degraded. How can I check its potency?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the potency and purity of your this compound sample. This technique can separate the active pharmaceutical ingredient (API) from any potential degradation products. A detailed experimental protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section of this guide.
Q5: What are the known degradation pathways for this compound?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. It exhibits significant degradation under acidic conditions and is highly unstable under basic and oxidative conditions, leading to complete degradation. The primary known impurities are related to the synthesis process, but understanding the degradation pathway under stress helps in developing robust formulations and analytical methods. A visual representation of the potential degradation pathways is available in the "Visualizations" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in experiments | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, moisture protection). Prepare a fresh stock solution from solid compound stored under recommended conditions. Assess the purity of the suspected stock using the provided HPLC method. |
| Inconsistent results between experiments | Inconsistent concentration of this compound solutions. | Ensure accurate weighing and complete dissolution when preparing stock solutions. Use a calibrated balance and high-purity solvents. Aliquot stock solutions to avoid concentration changes due to solvent evaporation from repeated use of the same vial. |
| Precipitate formation in stock solution upon storage | Exceeded solubility limit or solvent degradation. | Confirm the concentration is within the known solubility limits for the chosen solvent. Use fresh, anhydrous solvent. If precipitation occurs after freezing, gently warm and vortex the solution to redissolve before use. |
| Unexpected peaks in HPLC chromatogram | Presence of impurities or degradation products. | Compare the chromatogram to a reference standard of this compound. Identify known synthesis-related impurities. If new peaks are present, it may indicate degradation. Refer to the degradation pathway diagram and consider the storage and handling history of the sample. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 4°C | Short-term | Tightly sealed container, protected from moisture.[1] |
| -20°C | Long-term (up to 3 years) | Tightly sealed container, protected from moisture.[2] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous solvent.[3] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous solvent.[3] |
Forced Degradation Data
| Stress Condition | Observation |
| Acidic (0.1 M HCl, 8 hours) | ~29% degradation observed. |
| Basic (0.1 M NaOH) | 100% degradation observed immediately. |
| Oxidative (3% v/v H₂O₂) | 100% degradation observed immediately. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, allowing for accurate potency and stability assessment.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation. A common starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to obtain working standard solutions at various concentrations.
-
Sample Solution: Prepare the this compound sample to be tested in the mobile phase at a concentration similar to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, tailing factor) and to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products. The potency can be calculated by comparing the peak area of the sample to the calibration curve. The presence and size of other peaks indicate the level of impurities or degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
Troubleshooting inconsistent results in Rilmenidine phosphate experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving Rilmenidine (B1679337) phosphate (B84403).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during in vitro and in vivo experiments with Rilmenidine phosphate.
Q1: My in vivo blood pressure readings are highly variable between individual animals and experimental days. What could be the cause?
A1: Inconsistent blood pressure measurements are a common challenge in preclinical studies. Several factors related to both the compound and experimental procedure can contribute to this variability.
Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in your vehicle. For in vivo studies, a common vehicle is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1] Prepare fresh solutions for each experiment as aqueous solutions are not recommended for storage for more than a day.[2]
-
Route of Administration: Oral gavage can introduce variability due to differences in absorption. Intraperitoneal or intravenous injections may provide more consistent exposure.
-
Dose Accuracy: Ensure accurate calculation and administration of the dose based on the animal's body weight.
-
-
Animal Acclimatization and Handling:
-
Stress: Stress from handling can significantly impact blood pressure. Ensure animals are properly acclimatized to the experimental setup and handled gently.
-
Anesthesia: If using anesthesia, the choice of agent and depth of anesthesia can influence cardiovascular parameters. Use a consistent anesthesia protocol.
-
-
Blood Pressure Measurement Technique:
-
Method: Both invasive (e.g., telemetry, arterial cannulation) and non-invasive (e.g., tail-cuff) methods have their own sources of error.[3][4]
-
For tail-cuff methods, ensure proper cuff size and placement, and that the animal is adequately warmed to ensure blood flow to the tail.[5]
-
For invasive methods, ensure proper catheter placement and patency.
-
-
"White Coat" Hypertension: The presence of the experimenter can cause a stress-induced increase in blood pressure.[6] Allow for an adequate stabilization period before recording baseline measurements.
-
-
Biological Variability:
-
Animal Strain: Different rat or mouse strains can exhibit varied responses to antihypertensive agents.
-
Time of Day: Circadian rhythms can influence blood pressure. Conduct experiments at the same time each day.
-
Q2: I am observing a biphasic blood pressure response (an initial increase followed by a decrease) in my in vivo experiments. Is this expected?
A2: Yes, an initial transient hypertensive response can be observed with Rilmenidine, particularly at higher doses.[7] This is thought to be due to the activation of peripheral α2-adrenergic receptors, leading to vasoconstriction.[8] The subsequent, more sustained hypotensive effect is mediated by the central agonistic activity on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM).[9]
Troubleshooting and Considerations:
-
Dose-Response: This biphasic effect is often dose-dependent. Consider performing a dose-response study to identify a dose that produces a consistent hypotensive effect with a minimal initial hypertensive phase.
-
Receptor Selectivity: While Rilmenidine has a higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, it is not completely selective.[10] The initial hypertensive phase highlights the engagement of α2-adrenergic receptors.
Q3: My in vitro cell-based assay results are inconsistent. How can I improve reproducibility?
A3: Inconsistent results in cell-based assays can stem from issues with compound preparation, cell culture conditions, and the assay itself.
Troubleshooting Steps:
-
Compound Preparation and Storage:
-
Solubility: this compound is soluble in DMSO.[1][11][12] Prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
-
Stability: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.[10]
-
-
Cell Culture and Plating:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number to avoid phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase.
-
Seeding Density: Inconsistent cell numbers can lead to variability. Use a cell counter to ensure uniform seeding density across wells.
-
-
Off-Target Effects:
-
Rilmenidine can have effects beyond its primary targets. For example, it has been shown to induce autophagy and apoptosis in certain cell lines.[10] Be aware of potential off-target effects that could influence your assay readout. Consider using appropriate controls to investigate these possibilities.
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥5.68 mg/mL | [12] |
| DMSO | 4 mg/mL (Sonication recommended) | [11] |
| Ethanol | ~10 mg/mL (hemifumarate salt) | [2] |
| Ethanol:PBS (1:1) | ~0.5 mg/mL (hemifumarate salt) | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | 1 month | Sealed, away from moisture | [10] |
| -80°C | 6 months | Sealed, away from moisture | [10] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Acclimatization: House animals in a temperature and light-controlled environment for at least one week prior to the experiment.
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Habituate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure elevation.
-
On the day of the experiment, place the rat in the restrainer and allow it to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.
-
Measure baseline systolic blood pressure and heart rate. Obtain at least three stable readings.
-
-
Drug Administration:
-
Post-Dose Measurement:
-
Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.[13]
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the changes in the Rilmenidine-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Protocol 2: Imidazoline I1 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay.
-
Materials:
-
Tissue preparation (e.g., brainstem or kidney membranes) expressing I1-imidazoline receptors.
-
Radioligand: e.g., [³H]-Clonidine or a more I1-selective radioligand if available.
-
Non-specific binding control: A high concentration of a non-labeled I1 receptor ligand (e.g., moxonidine).
-
This compound (competitor).
-
Assay buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate or microcentrifuge tubes, add the assay buffer, tissue membrane preparation, and the radioligand at a concentration close to its Kd.
-
Add either vehicle (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Rilmenidine's dual mechanism of action on central and peripheral receptors.
Caption: A logical workflow for troubleshooting inconsistent in vivo blood pressure results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. youtube.com [youtube.com]
- 6. Continuous in vivo blood pressure measurements using a fully implantable wireless SAW sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rilmenidine prevents blood pressure increase in rats with compromised nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Rilmenidine vs. Clonidine: A Comparative Analysis of Efficacy on Imidazoline Receptors
A deep dive into the comparative efficacy of Rilmenidine (B1679337) and Clonidine (B47849) reveals distinct profiles in their interaction with imidazoline (B1206853) receptors, offering insights for researchers and drug development professionals. This guide synthesizes experimental data to objectively compare their performance, focusing on binding affinities, receptor selectivity, and downstream signaling pathways.
Clonidine, a well-established antihypertensive agent, and the newer second-generation drug, Rilmenidine, both exert their effects by interacting with central imidazoline receptors, primarily the I1 subtype, as well as α2-adrenergic receptors. However, their differing selectivity for these receptors is a key determinant of their clinical profiles, particularly concerning side effects.
Quantitative Comparison of Receptor Binding and Function
Experimental data from radioligand binding assays and functional assays consistently demonstrate Rilmenidine's higher selectivity for I1 imidazoline receptors over α2-adrenergic receptors when compared to Clonidine. Clonidine exhibits roughly equivalent affinity for both receptor types, which is believed to contribute to its more pronounced sedative effects.
Binding Affinity and Selectivity
Radioligand binding studies are crucial for determining the affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki) or its logarithmic form (pKi). A lower Ki value indicates a higher binding affinity. The selectivity of a compound for one receptor over another is often expressed as a ratio of their Ki values.
| Drug | Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (I1 vs α2A) | Reference |
| Rilmenidine | α2A-adrenoceptor | 5.80 | ~30-fold for I1 | [1][2][3] |
| α2B-adrenoceptor | 5.76 | [2] | ||
| α2C-adrenoceptor | 5.33 | [2] | ||
| Clonidine | I1 imidazoline receptor | High Affinity (order of potency) | ~1 (roughly equal affinity) | [4][5] |
| α2A-adrenoceptor | 7.21 | [2] | ||
| α2B-adrenoceptor | 7.16 | [2] | ||
| α2C-adrenoceptor | 6.87 | [2] |
Note: Direct Ki values for I1 receptors are not consistently reported in the literature, with some studies indicating high affinity in the nanomolar range. The selectivity for Rilmenidine is often cited as being approximately 30-fold higher for I1 receptors compared to α2-adrenoceptors, in contrast to Clonidine's more balanced affinity.[1][3]
Functional Efficacy
Functional assays, such as GTPγS binding assays, measure the cellular response to receptor activation. These assays provide information on the potency (EC50 or pEC50) and intrinsic activity (Emax) of an agonist.
| Drug | Receptor Subtype | Potency (pEC50) | Intrinsic Activity (vs. Noradrenaline) | Reference |
| Rilmenidine | α2A-adrenoceptor (dog saphenous vein) | 5.83 | 0.70 | [2] |
| Clonidine | α2A-adrenoceptor ([³⁵S]-GTPγS) | 7.57 | 0.32 | [2] |
| α2A-adrenoceptor (dog saphenous vein) | 7.22 | 0.83 | [2] |
Signaling Pathways
The activation of I1 imidazoline and α2-adrenergic receptors by Rilmenidine and Clonidine triggers distinct downstream signaling cascades.
Imidazoline I1 Receptor Signaling
Activation of I1 imidazoline receptors is thought to be coupled to several signaling pathways, although they are less well-characterized than those of α2-adrenergic receptors. One proposed pathway involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG) and subsequent activation of protein kinase C (PKC) and the release of arachidonic acid. Another reported effect is the inhibition of the Na+/H+ antiport.[6]
α2-Adrenergic Receptor Signaling
The signaling pathway for α2-adrenergic receptors is classic for Gi-coupled protein receptors. Upon agonist binding, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.
Some evidence suggests that for Rilmenidine, the activation of α2-adrenoceptors may occur downstream of I1 imidazoline receptor activation, indicating a potential serial relationship between these two receptor systems in mediating the drug's antihypertensive effect.[7]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and GTPγS binding assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves incubating a radiolabeled ligand (e.g., [³H]clonidine) with a preparation of cell membranes containing the receptor of interest. The unlabeled drug (Rilmenidine or Clonidine) is added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, allowing for the calculation of the concentration of the unlabeled drug that inhibits 50% of the radiolabeled ligand binding (IC50), from which the Ki value can be derived.
Key Protocol Steps:
-
Membrane Preparation: Tissues or cells expressing imidazoline and α2-adrenergic receptors are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]clonidine or [³H]p-aminoclonidine) and varying concentrations of the unlabeled competitor drug (Rilmenidine or Clonidine).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). It relies on the principle that agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is measured as an indicator of receptor activation. This allows for the determination of the agonist's potency (EC50) and efficacy (Emax).
Key Protocol Steps:
-
Membrane Preparation: Similar to the radioligand binding assay, a membrane preparation containing the GPCR of interest is prepared.
-
Incubation: The membranes are incubated with the agonist (Rilmenidine or Clonidine) at various concentrations in the presence of GDP and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound [³⁵S]GTPγS, usually by filtration.
-
Quantification: The amount of radioactivity corresponding to the bound [³⁵S]GTPγS is measured.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.
Conclusion
The available experimental data clearly indicate that while both Rilmenidine and Clonidine act on I1 imidazoline and α2-adrenergic receptors, Rilmenidine exhibits a significantly higher selectivity for I1 imidazoline receptors. This preferential binding is thought to be the basis for Rilmenidine's comparable antihypertensive efficacy to Clonidine but with a more favorable side-effect profile, particularly a lower incidence of sedation. The distinct signaling pathways activated by these two receptor types further underscore the importance of this selectivity in their overall pharmacological effects. For researchers and drug development professionals, the comparative data on Rilmenidine and Clonidine highlight the therapeutic potential of targeting I1 imidazoline receptors with greater selectivity to achieve desired clinical outcomes while minimizing adverse effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of clonidine and rilmenidine with imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-aging effects of Rilmenidine across different model organisms
A Comparative Analysis of Rilmenidine's Geroprotective Effects Against Established Compounds
The quest for interventions that promote healthy aging is a central focus of geroscience. Among the promising candidates, Rilmenidine (B1679337), a long-established antihypertensive drug, has recently emerged as a potent anti-aging agent. This guide provides a comprehensive comparison of the anti-aging effects of Rilmenidine with those of two well-known putative anti-aging compounds, Rapamycin (B549165) and Metformin (B114582), across different model organisms. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of Rilmenidine as a geroprotector.
Quantitative Comparison of Lifespan Extension
The most direct measure of an anti-aging intervention's efficacy is its ability to extend lifespan. The following tables summarize the quantitative data on the lifespan-extending effects of Rilmenidine, Rapamycin, and Metformin in the nematode Caenorhabditis elegans and in mice.
Table 1: Lifespan Extension in C. elegans
| Compound | Dosage | Mean Lifespan Extension (%) | Key Findings |
| Rilmenidine | 200 µM | ~19% - 33%[1][2][3] | Effective when administered in both young and old worms.[1][2] Its effects are not additive with caloric restriction or Rapamycin treatment, suggesting a shared mechanism of action.[1] |
| Rapamycin | Varies | 8% - 50%[4] | Lifespan extension can be inconsistent across studies.[5] |
| Metformin | 25-50 mM | Up to ~40%[6][7][8][9] | Effects can be robust but are dependent on experimental conditions, including the bacterial diet of the worms.[9] Late-life administration has been shown to have detrimental effects in some contexts.[1] |
Table 2: Lifespan and Healthspan Effects in Mice
| Compound | Dosage | Lifespan/Healthspan Effects | Key Findings |
| Rilmenidine | Not specified in lifespan studies | Induces transcriptional changes in the liver and kidneys similar to caloric restriction.[1][10][11] | Further studies are needed to quantify the precise lifespan extension in mice. |
| Rapamycin | Varies | Can extend lifespan by up to 60%, even when initiated in middle-aged mice.[12] Improves several healthspan markers.[13] | A well-established anti-aging compound in mammals.[13][14] |
| Metformin | 0.1% w/w in diet | Modest lifespan extension of ~5% in male mice; a higher dose (1% w/w) was toxic.[15][16][17] | The National Institute on Aging's Interventions Testing Program (ITP) found that metformin alone did not significantly extend the lifespan of genetically heterogeneous mice.[17] |
Signaling Pathways and Experimental Workflows
Rilmenidine's Mechanism of Action
Rilmenidine exerts its anti-aging effects by mimicking caloric restriction. It acts as an agonist of the I1-imidazoline receptor, identified in C. elegans as nish-1.[10][18][19][20][21] Activation of this receptor initiates a signaling cascade that intersects with key longevity pathways, including the inhibition of the TORC1 pathway and the activation of the transcription factors DAF-16/FOXO and SKN-1/NRF.[1][18] This ultimately leads to the induction of autophagy, a cellular recycling process crucial for clearing damaged components and promoting cellular health.[1] Notably, Rilmenidine's effects are independent of AMPK signaling, a pathway activated by Metformin.[1][18]
Figure 1: Rilmenidine Signaling Pathway for Longevity.
Experimental Workflow for C. elegans Lifespan Assay
A typical lifespan assay in C. elegans involves synchronizing a population of worms, exposing them to the compound of interest, and monitoring their survival over time.
Figure 2: C. elegans Lifespan Assay Workflow.
Experimental Protocols
1. C. elegans Lifespan and Healthspan Assays
-
Synchronization: A synchronized population of worms is obtained by treating gravid adult hermaphrodites with a bleach solution to isolate eggs. These eggs are then allowed to hatch and develop to the L4 larval stage on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Drug Treatment: L4 larvae are transferred to fresh NGM plates containing the vehicle control (e.g., DMSO) or the experimental compound (Rilmenidine, Rapamycin, or Metformin) dissolved in the agar.[1] To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) can be added to the plates to inhibit reproduction.
-
Lifespan Scoring: Worms are maintained at 20°C and scored daily for survival.[22] Survival is typically assessed by gently prodding the worms with a platinum wire; worms that fail to respond are scored as dead.[22] During the reproductive period, adult worms are transferred to fresh plates every 1-2 days to separate them from their offspring.[22]
-
Healthspan Assessment:
-
Locomotion: Body bending rate in liquid is a common measure of neuromuscular health.[22] The number of sinusoidal bends a worm completes in a set time period (e.g., 30 seconds) is counted at different ages.
-
Pharyngeal Pumping: The rate of pharyngeal contractions is a measure of feeding behavior and declines with age. This can be quantified by observing the grinder movements in the terminal bulb of the pharynx under a microscope.
-
Stress Resistance: The ability to survive acute stress, such as heat shock or oxidative stress, is another indicator of healthspan. For thermotolerance assays, worms are shifted to a higher temperature (e.g., 35°C), and survival is monitored over time.
-
2. Mouse Healthspan Assessment
A comprehensive assessment of healthspan in mice involves a battery of non-invasive tests performed longitudinally.[23][24]
-
Metabolic Health:
-
Glucose Tolerance Test (GTT): Measures the ability to clear a glucose load from the blood, which declines with age.
-
Insulin (B600854) Tolerance Test (ITT): Assesses insulin sensitivity.
-
Body Composition: Measured using techniques like DEXA to determine fat and lean mass.
-
-
Neuromuscular Function:
-
Grip Strength: Measures forelimb and hindlimb muscle strength.
-
Rotarod: Assesses balance and motor coordination.
-
-
Cognitive Function:
-
Novel Object Recognition: Tests learning and memory.
-
-
Cardiovascular Function:
-
Echocardiography: Used to assess heart structure and function.
-
-
Frailty Index: A cumulative deficit score based on the assessment of various health parameters, providing a holistic measure of an animal's physiological resilience.
Conclusion
Rilmenidine presents a compelling case as a promising geroprotective agent. Its ability to extend lifespan in C. elegans, both when administered early and late in life, and its caloric restriction-mimicking transcriptional signature in mice, positions it as a strong candidate for further investigation.[1][11] Compared to Rapamycin, Rilmenidine may offer a more favorable safety profile for long-term use. While Metformin has shown promise, its effects on lifespan can be inconsistent, and late-life administration may carry risks.
The validation of Rilmenidine's anti-aging effects across different model organisms, coupled with its well-established clinical use and safety profile in humans, underscores its high translational potential. Further research, particularly long-term lifespan and healthspan studies in mice, is warranted to fully elucidate the geroprotective capacity of Rilmenidine and its potential for promoting healthy aging in humans.
References
- 1. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peterattiamd.com [peterattiamd.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 6. Does Metformin Work as a Life-Extension Drug? [nutritionfacts.org]
- 7. The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. sciencealert.com [sciencealert.com]
- 11. Common blood pressure drug slows aging, even in older animals - Earth.com [earth.com]
- 12. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Rapamycin extends life- and health span because it slows aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin improves healthspan and lifespan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. livescience.com [livescience.com]
- 17. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Researchers Find Connection Between Caloric Restriction and Longevity | Harvard Medical School [hms.harvard.edu]
- 19. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]
- 20. youtube.com [youtube.com]
- 21. sciencealert.com [sciencealert.com]
- 22. Protocol for assessing the healthspan of Caenorhabditis elegans after potential anti-aging drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A toolbox for the longitudinal assessment of healthspan in ageing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] A toolbox for the longitudinal assessment of healthspan in aging mice | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Rilmenidine and Other I1 Imidazoline Receptor Agonists for Research Professionals
This guide provides a detailed comparison of rilmenidine (B1679337) with other I1 imidazoline (B1206853) receptor agonists, focusing on their pharmacological properties, efficacy, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
I1 imidazoline receptor agonists are a class of centrally acting antihypertensive agents that lower blood pressure by modulating sympathetic activity.[1] Unlike first-generation agents like clonidine, which act on both α2-adrenergic and I1 imidazoline receptors, second-generation agonists such as rilmenidine and moxonidine (B1115) exhibit greater selectivity for the I1 imidazoline receptor.[2][3] This selectivity is associated with a more favorable side-effect profile, particularly a lower incidence of sedation and dry mouth.[4][5] This guide compares rilmenidine with other key I1 agonists, presenting quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Comparative Pharmacology and Efficacy
The primary distinction among I1 imidazoline receptor agonists lies in their selectivity for the I1 receptor over the α2-adrenergic receptor. This ratio is crucial as it correlates with the separation of the antihypertensive effects from sedative side effects.
Table 1: Receptor Selectivity of Imidazoline Receptor Agonists
| Compound | I1 Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | Selectivity Ratio (α2/I1) | Reference |
| Rilmenidine | High | Moderate | ~30-fold | [6][7][8] |
| Moxonidine | High | Moderate | ~30-fold | [6][8] |
| Clonidine | High | High | ~4-fold | [6][8] |
Note: Lower Ki values indicate higher binding affinity.
The antihypertensive efficacy of these agents has been evaluated in numerous clinical trials. Rilmenidine and moxonidine have demonstrated comparable efficacy to established antihypertensive drug classes, including diuretics, β-blockers, ACE inhibitors, and calcium channel blockers.[4][6][9]
Table 2: Comparison of Antihypertensive Efficacy in Mild to Moderate Hypertension
| Study Comparison | Drug and Dosage | Mean Blood Pressure Reduction (SBP/DBP) | Normalization Rate (DBP ≤ 90 mmHg) | Reference |
| Rilmenidine vs. Clonidine | Rilmenidine (1-2 mg/day) vs. Clonidine (0.15-0.3 mg/day) | -19/-12 mmHg (both groups) | Rilmenidine: 57%, Clonidine: 56% | [4] |
| Rilmenidine vs. Moxonidine | Rilmenidine (1-2 mg/day) vs. Moxonidine (0.2-0.4 mg/day) | SBP: -7.6 mmHg (both), DBP: Rilmenidine -8.0 mmHg, Moxonidine -7.3 mmHg | Rilmenidine: 50%, Moxonidine: 47% | [10][11] |
| Rilmenidine vs. Amlodipine | Rilmenidine (1-2 mg/day) vs. Amlodipine (5-10 mg/day) | Rilmenidine: -14/-14 mmHg, Amlodipine: -17.6/-14.4 mmHg | Not Reported | [4] |
Table 3: Incidence of Common Adverse Effects
| Drug | Dry Mouth | Drowsiness/Sedation | Reference |
| Rilmenidine | 2-3 times less than clonidine | 2-3 times less than clonidine | [4] |
| Moxonidine | Less frequent than clonidine | Less frequent than clonidine | [6][9] |
| Clonidine | Higher incidence | Higher incidence | [4][9] |
Emerging I1 Imidazoline Receptor Agonists in Research
Newer compounds are being investigated to further improve selectivity and explore additional therapeutic benefits.
-
LNP599: This pyrroline (B1223166) compound is a selective I1 imidazoline receptor agonist that has shown promise in experimental models of metabolic syndrome.[12] In high-fat diet-induced obese rats, LNP599 reduced blood pressure, heart rate, and plasma catecholamine levels, while also improving glucose and lipid profiles.[12][13] In a nonhuman primate model, LNP599 prevented diet-induced weight gain and hypertriglyceridemia, and significantly improved the HDL to LDL/VLDL cholesterol ratio.[14]
Signaling Pathways and Experimental Workflows
I1 Imidazoline Receptor Signaling
Activation of the I1 imidazoline receptor triggers a distinct signaling cascade that is not coupled to the conventional G-protein pathways associated with α2-adrenergic receptors.[15][16] The pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of second messengers like diacylglycerol (DAG) and arachidonic acid.[2][3][15]
References
- 1. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. kup.at [kup.at]
- 6. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Central I1-imidazoline receptors as targets of centrally acting antihypertensive drugs. Clinical pharmacology of moxonidine and rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. I1-imidazoline receptor-mediated cardiovascular and metabolic effects in high-fat diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective effects of the imidazoline-like drug lnp599 in a marmoset model of obesity-induced metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Rilmenidine Phosphate's Mechanism of Action in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rilmenidine (B1679337) phosphate's performance with alternative I1-imidazoline and α2-adrenergic receptor agonists, supported by experimental data from various cell lines. It aims to offer a comprehensive resource for understanding the nuances of Rilmenidine's mechanism of action and to facilitate further research and development in this area.
Introduction to Rilmenidine Phosphate (B84403)
Rilmenidine is an antihypertensive agent that exerts its effects by acting on both central and peripheral vasomotor structures.[1] It is an oxazoline (B21484) compound that displays greater selectivity for I1-imidazoline receptors over α2-adrenergic receptors, which distinguishes it from older α2-agonists like clonidine.[1][2] This selectivity is thought to contribute to its favorable side-effect profile, with a lower incidence of sedation and dry mouth.[2] Rilmenidine's primary mechanism of action involves the reduction of sympathetic tone, leading to a decrease in blood pressure.[3]
Comparison with Alternatives: In Vitro Receptor Affinity and Potency
Rilmenidine's pharmacological profile is best understood by comparing its binding affinities (pKi) and functional potencies (pEC50) with other key compounds that target I1-imidazoline and α2-adrenergic receptors, such as moxonidine (B1115) and clonidine. The following table summarizes key in vitro data from studies on human α2-adrenoceptor subtypes and functional assays.
| Compound | Receptor Subtype | pKi (Binding Affinity) | pEC50 (Potency) | Intrinsic Activity (relative to Noradrenaline) | Reference Cell/Tissue |
| Rilmenidine | human α2A-adrenoceptor | 5.80 | - | - | Recombinant |
| human α2B-adrenoceptor | 5.76 | - | - | Recombinant | |
| human α2C-adrenoceptor | 5.33 | - | - | Recombinant | |
| endogenous (dog) α2A-adrenoceptor | - | 5.83 | 0.70 | Dog Saphenous Vein | |
| Moxonidine | human α2A-adrenoceptor | 5.37 | 5.74 | 0.85 | Recombinant |
| human α2B-adrenoceptor | <5 | - | - | Recombinant | |
| human α2C-adrenoceptor | <5 | - | - | Recombinant | |
| endogenous (dog) α2A-adrenoceptor | - | 6.48 | 0.98 | Dog Saphenous Vein | |
| Clonidine | human α2A-adrenoceptor | 7.21 | 7.57 | 0.32 | Recombinant |
| human α2B-adrenoceptor | 7.16 | - | - | Recombinant | |
| human α2C-adrenoceptor | 6.87 | - | - | Recombinant | |
| endogenous (dog) α2A-adrenoceptor | - | 7.22 | 0.83 | Dog Saphenous Vein |
Cross-Validation in Different Cell Lines
The validation of Rilmenidine's mechanism of action has been investigated in several cell lines, with the PC12 rat pheochromocytoma cell line being a key model. PC12 cells are particularly useful as they express I1-imidazoline receptors but lack α2-adrenergic receptors, allowing for the specific study of I1-mediated signaling.[4] However, to fully understand its effects in a broader context, it is important to consider findings from other cell lines that may endogenously express both receptor types.
| Cell Line | Receptor Expression | Key Findings with Rilmenidine/Agonists | Reference |
| PC12 (Rat Pheochromocytoma) | I1-imidazoline receptors, Lacks α2-adrenergic receptors | Moxonidine (an I1-agonist) activates phosphatidylcholine-selective phospholipase C (PC-PLC), leading to diacylglycerol production.[4] | [4] |
| Human Neuroblastoma (e.g., SH-SY5Y) | Express both I1-imidazoline and α2-adrenergic receptors | Studies on neuroblastoma cell lines have shown heterogeneous responses to MAPK signaling inhibitors, a pathway downstream of both receptor types.[5][6] | [5][6] |
| Human Leukemic K562 cells | I1-imidazoline receptors | Rilmenidine suppresses proliferation and promotes apoptosis through the mitochondrial pathway, involving deactivation of Ras/MAP kinases (ERK, p38, JNK).[7] | [7] |
| Rat Retinal Ganglion Cell Line (RGC-5) | α2A-adrenergic receptors | Expresses α2A-adrenergic receptors, suggesting a potential for direct neuroprotective effects of α2-agonists.[8][9] | [8][9] |
Signaling Pathways
The signaling cascades initiated by Rilmenidine are dependent on the receptor it activates. The following diagrams illustrate the distinct pathways associated with I1-imidazoline and α2-adrenergic receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of Rilmenidine and related compounds.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.[10]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled test compound (competitor).[10]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor.[10]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[10]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve and used to calculate the Ki (binding affinity) of the test compound.
Western Blotting for ERK Phosphorylation
This protocol is used to detect the activation of the ERK/MAPK signaling pathway by measuring the phosphorylation of ERK.
Detailed Steps:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., PC12 or SH-SY5Y) to an appropriate confluency. Treat the cells with Rilmenidine or other compounds for various times and at different concentrations.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[12]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK).[11]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.[13]
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imager.[12]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK to normalize for the amount of protein loaded in each lane.
Conclusion
The available evidence from in vitro studies in various cell lines confirms that Rilmenidine phosphate acts as an agonist at both I1-imidazoline and α2-adrenergic receptors, with a notable selectivity for the former. The use of specialized cell lines like PC12 has been instrumental in dissecting the distinct signaling pathways activated by these two receptor types. While the primary mechanism of reducing sympathetic outflow is well-established, cross-validation in a wider range of neuronal and non-neuronal cell lines that endogenously express different complements of these receptors would provide a more complete picture of Rilmenidine's cellular effects. Further research comparing Rilmenidine with other second-generation imidazoline (B1206853) agonists in these diverse cellular models will be valuable for the development of more targeted and effective therapeutics.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroblastoma Cell Lines Are Refractory to Genotoxic Drug-Mediated Induction of Ligands for NK Cell-Activating Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human ganglion cells express the alpha-2 adrenergic receptor: relevance to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human ganglion cells express the alpha-2 adrenergic receptor: relevance to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. youtube.com [youtube.com]
- 13. ptglab.com [ptglab.com]
Rilmenidine and Metformin: A Comparative Analysis of Their Impact on Autophagy Pathways
For Immediate Release
A comprehensive comparative analysis of Rilmenidine and Metformin (B114582) reveals distinct yet occasionally overlapping mechanisms in the modulation of autophagy, a critical cellular process for homeostasis and disease. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their effects on autophagy pathways, supported by experimental data, protocols, and pathway visualizations.
Key Findings at a Glance
Both Rilmenidine, an I1-imidazoline receptor agonist, and Metformin, a widely used anti-diabetic drug, have been shown to induce autophagy. However, they achieve this through different primary signaling pathways. Rilmenidine primarily acts via an mTOR-independent pathway, whereas Metformin predominantly utilizes the AMPK-dependent mTOR pathway. These differences in their mechanisms of action could have significant implications for their therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
Quantitative Data Summary
The following table summarizes the quantitative effects of Rilmenidine and Metformin on key autophagy markers, as reported in various experimental models. It is important to note that the experimental conditions, such as cell type, drug concentration, and treatment duration, vary between studies.
| Drug | Key Autophagy Markers | Experimental Model | Treatment | Quantitative Change | Reference |
| Rilmenidine | LC3-II/I Ratio | Mutant SOD1G93A mouse spinal cord | In vivo administration | Increased LC3-II conversion | [1] |
| p62/SQSTM1 | Mutant SOD1G93A mouse spinal cord | In vivo administration | Reduced soluble mutant SOD1 levels | [1] | |
| LC3 Puncta | Motor neurons of SOD1G93A mice | In vivo administration | Increased autophagosome abundance | [1] | |
| Metformin | LC3-II/I Ratio | Human Hepatocellular Carcinoma (HCC) cells (MHCC97H) | 10 mM for 48h | Increased LC3-II level | [2] |
| p62/SQSTM1 | Human Hepatocellular Carcinoma (HCC) cells (MHCC97H) | 10 mM for 48h | Decreased p62 level | [2] | |
| LC3 Puncta | Adipocyte cells treated with MGO/GAD | Metformin co-treatment | Restored LC3 puncta to control levels | [3] | |
| LC3-II/I Ratio | H9c2 cardiomyocytes with hyperglycemia | 100 µM and 1 mM Metformin | Reduction in the ratio of LC3-II/LC3-I | [4][5] | |
| p62/SQSTM1 | H9c2 cardiomyocytes with hyperglycemia | 100 µM and 1 mM Metformin | Up-regulation of p62 | [4][5] |
Signaling Pathways
The distinct mechanisms of Rilmenidine and Metformin in inducing autophagy are visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blotting for LC3 and p62/SQSTM1
This protocol is essential for quantifying the levels of key autophagy-related proteins.
1. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with Rilmenidine, Metformin, or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of LC3-II to LC3-I and the levels of p62 normalized to the loading control are calculated to assess autophagic flux.
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes within cells.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a culture dish.
-
Treat the cells with Rilmenidine, Metformin, or vehicle control.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence or confocal microscope.
5. Quantification:
-
Count the number of LC3 puncta per cell. An increase in the number of puncta is indicative of an increase in autophagosome formation.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of Rilmenidine and Metformin on autophagy.
Discussion and Future Directions
The induction of autophagy by both Rilmenidine and Metformin presents exciting therapeutic possibilities. Rilmenidine's mTOR-independent mechanism may offer an alternative or complementary approach to mTOR-dependent autophagy inducers. However, the findings that Rilmenidine can lead to excessive mitophagy and potentially exacerbate certain disease phenotypes in animal models highlight the need for careful investigation into its context-dependent effects.[1]
Metformin's well-established role in activating the AMPK-mTOR pathway provides a solid foundation for its use as an autophagy modulator.[2] The conflicting reports on its effects, with some studies suggesting inhibition of autophagy, underscore the complexity of its action and the importance of considering the specific cellular and disease context.[4][5]
Future research should focus on direct comparative studies of Rilmenidine and Metformin in various disease models to elucidate their relative efficacy and safety profiles. A deeper understanding of the downstream effectors and substrate specificity of the autophagy induced by each compound will be crucial for harnessing their full therapeutic potential. Furthermore, exploring combination therapies that target different aspects of the autophagy pathway could lead to more effective treatments for a range of debilitating diseases.
References
- 1. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin upregulates mitophagy in patients with T2DM: A randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC5562122 - Autophagy was involved in the protective effect of metformin on hyperglycemia-induced cardiomyocyte apoptosis and Connexin43 downregulation in H9c2 cells. - OmicsDI [omicsdi.org]
- 5. Autophagy was involved in the protective effect of metformin on hyperglycemia-induced cardiomyocyte apoptosis and Connexin43 downregulation in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Rilmenidine and Moxonidine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two second-generation centrally acting antihypertensive agents, Rilmenidine (B1679337) and Moxonidine (B1115), based on preclinical findings. Both drugs exhibit a primary affinity for I1-imidazoline receptors over α2-adrenergic receptors, a characteristic that distinguishes them from older antihypertensives like clonidine (B47849). This guide delves into their comparative receptor binding profiles, hemodynamic and metabolic effects, and central nervous system profiles in various animal models.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative data from preclinical studies, offering a clear comparison of the pharmacological profiles of Rilmenidine and Moxonidine.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | pKi (human, recombinant) | Reference |
| Rilmenidine | α2A-adrenoceptor | 5.80 | [1][2] |
| α2B-adrenoceptor | 5.76 | [1][2] | |
| α2C-adrenoceptor | 5.33 | [1][2] | |
| Moxonidine | α2A-adrenoceptor | 5.37 | [1][2] |
| α2B-adrenoceptor | <5 | [1][2] | |
| α2C-adrenoceptor | <5 | [1][2] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
Table 2: Hemodynamic Effects in Conscious Wild-Type Mice (Intravenous Administration)
| Compound | Dose (µg/kg) | Maximum Decrease in Mean Arterial Pressure (mmHg) | Maximum Decrease in Heart Rate (beats/min) | Reference |
| Rilmenidine | 100 | ~15 | ~50 | [1][2] |
| 300 | ~25 | ~100 | [1][2] | |
| 1000 | ~35 | ~150 | [1][2] | |
| Moxonidine | 100 | ~20 | ~75 | [1][2] |
| 300 | ~30 | ~125 | [1][2] | |
| 1000 | ~40 | ~175 | [1][2] |
Table 3: Acute Metabolic Effects in Spontaneously Hypertensive Obese Rats (SHROB) (Intraperitoneal Administration)
| Compound | Dose (mg/kg) | Peak Change in Blood Glucose | Change in Plasma Insulin (B600854) | Change in Plasma C-peptide | Change in Plasma Glucagon (B607659) | Reference |
| Rilmenidine | 2.5 | Hyperglycemia | Decreased | Decreased | Decreased | [3] |
| Moxonidine | 0.5 | Hyperglycemia | Decreased | Decreased | Decreased | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Comparative Analysis
Receptor Binding and Mechanism of Action
Both Rilmenidine and Moxonidine exhibit a higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, which is believed to contribute to their favorable side-effect profile compared to first-generation α2-agonists.[4] However, their hypotensive effects in conscious mice appear to be mediated exclusively through the activation of α2A-adrenoceptors, as these effects were absent in transgenic mice lacking functional α2A-adrenoceptors.[1][2] This suggests a complex interplay between these two receptor systems in the central regulation of blood pressure. Studies in rabbit proximal tubules also indicate that both drugs bind to a non-adrenergic, imidazoline-preferring receptor.[5]
Hemodynamic Effects
In conscious wild-type mice, both Rilmenidine and Moxonidine induce a dose-dependent decrease in blood pressure and heart rate.[1][2] Moxonidine appears to be slightly more potent in its hypotensive and bradycardic effects at equivalent doses.
Metabolic Effects
Preclinical studies in a rat model of metabolic syndrome (SHROB) revealed that acute administration of both Rilmenidine and Moxonidine can induce hyperglycemia.[3] This effect was accompanied by a reduction in plasma insulin, C-peptide, and glucagon levels.[3] In contrast, long-term treatment with Moxonidine in the Zucker diabetic fatty rat model has been shown to improve glucose metabolism, decrease fasting glucose, and increase insulin secretion during an oral glucose tolerance test.[6] Similarly, chronic Moxonidine treatment in SHROB rats improved glucose tolerance.[7] While direct comparative long-term studies are limited, some evidence suggests that Rilmenidine may also have beneficial or neutral effects on glucose metabolism with chronic use.[8][9]
Central Nervous System (CNS) Effects
A key differentiating feature in preclinical models is the reported CNS side-effect profile. Rilmenidine has been shown to be largely devoid of sedative effects at antihypertensive doses in rats and mice.[10] It did not prolong barbiturate-induced sleeping time or modify spontaneous locomotor activity at doses significantly higher than those required for blood pressure reduction.[10] This suggests a dissociation between its antihypertensive and sedative properties. While a direct head-to-head comparison in the same study is lacking, the sedative properties of Moxonidine are more frequently alluded to in the literature, though they are considered less pronounced than those of clonidine.
Experimental Protocols
Radioligand Binding Assay for I1-Imidazoline and α2-Adrenergic Receptors
Objective: To determine the binding affinities (Ki) of Rilmenidine and Moxonidine for I1-imidazoline and α2-adrenergic receptors.
Materials:
-
Tissue homogenates from relevant brain regions (e.g., rostral ventrolateral medulla) or cells expressing the target receptors.
-
Radioligand: [3H]clonidine (non-selective for I1 and α2) or a more selective radioligand if available.[11][12][13]
-
Competitors: Rilmenidine, Moxonidine, and selective antagonists for I1-imidazoline and α2-adrenergic receptors (e.g., idazoxan (B1206943) for I1/α2, yohimbine (B192690) for α2).
-
Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (Rilmenidine or Moxonidine) in the presence of the prepared membranes.
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Hemodynamic Assessment in Conscious Rats using Telemetry
Objective: To compare the effects of Rilmenidine and Moxonidine on blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
Spontaneously hypertensive rats (SHR) or other suitable rodent model.
-
Implantable telemetry devices for measuring blood pressure and heart rate.
-
Surgical instruments for implantation.
-
Data acquisition system.
-
Rilmenidine and Moxonidine for administration.
Procedure:
-
Telemetry Device Implantation: Anesthetize the rat and surgically implant the telemetry transmitter, typically with the catheter inserted into the abdominal aorta.[14][15] Allow for a recovery period of at least one week.
-
Baseline Recording: House the rats individually in cages placed on receiver platforms and record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.[16][17]
-
Drug Administration: Administer Rilmenidine or Moxonidine via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a predetermined period post-administration (e.g., 24 hours).[18]
-
Data Analysis: Analyze the telemetric data to determine the time course and magnitude of the changes in blood pressure and heart rate induced by each drug. Compare the effects of Rilmenidine and Moxonidine at different doses.
Oral Glucose Tolerance Test (OGTT) in a Rat Model of Metabolic Syndrome
Objective: To compare the acute effects of Rilmenidine and Moxonidine on glucose tolerance in a relevant animal model.
Materials:
-
Spontaneously hypertensive obese rats (SHROB) or another suitable model of metabolic dysfunction.
-
Rilmenidine and Moxonidine for administration.
-
Glucose solution (e.g., 50% w/v).
-
Glucometer and test strips.
-
Equipment for blood collection (e.g., tail vein sampling).
Procedure:
-
Fasting: Fast the rats overnight (e.g., 16-18 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
Drug Administration: Administer a single dose of Rilmenidine, Moxonidine, or vehicle via the desired route (e.g., intraperitoneal injection).
-
Glucose Challenge: After a specified time following drug administration (e.g., 30-60 minutes), administer a glucose solution orally via gavage (e.g., 2 g/kg body weight).[7][19]
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. Compare the effects of Rilmenidine and Moxonidine on glucose tolerance. Additional parameters such as plasma insulin and C-peptide can also be measured from the collected blood samples.[3]
References
- 1. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of clonidine and rilmenidine with imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic and hemodynamic effects of moxonidine in the Zucker diabetic fatty rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Haemodynamic and metabolic effects of rilmenidine in hypertensive patients with metabolic syndrome X. A double-blind parallel study versus amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]clonidine and [3H]yohimbine binding to solubilized alpha 2-adrenoceptors from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-2 adrenoreceptors on arterial smooth muscle: selective labeling by [3H]clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Telemetric Monitoring of Cardiovascular Parameters in Conscious Spontaneously Hypertensive Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. Contrasting metabolic effects of antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the findings of Rilmenidine's effects on caloric restriction pathways
For Immediate Release
A comprehensive analysis of the antihypertensive drug rilmenidine (B1679337) reveals its potent effects on caloric restriction (CR) pathways, positioning it as a promising candidate for pro-longevity and healthspan extension research. This guide provides a comparative overview of rilmenidine's mechanisms and efficacy alongside other well-known CR mimetics, rapamycin (B549165) and metformin (B114582), offering researchers, scientists, and drug development professionals a detailed resource for further investigation.
Recent studies have demonstrated that rilmenidine, a widely prescribed oral antihypertensive, can extend lifespan and improve health markers in animal models, closely mimicking the effects of caloric restriction.[1] These effects are primarily mediated through the I1-imidazoline receptor, nish-1, initiating a signaling cascade that promotes autophagy and activates key transcription factors associated with longevity.[1][2] This guide delves into the quantitative data from these seminal studies, presents detailed experimental protocols to facilitate replication and further research, and visually breaks down the signaling pathways involved.
Comparative Efficacy of Caloric Restriction Mimetics
The following tables summarize the key findings on the lifespan-extending effects of rilmenidine, rapamycin, and metformin in the model organism Caenorhabditis elegans and in mice.
Table 1: Effects of Caloric Restriction Mimetics on Lifespan in C. elegans
| Compound | Concentration | Mean Lifespan Extension (%) | Key Mechanistic Insights |
| Rilmenidine | 200 µM | ~19%[1] | I1-imidazoline receptor (nish-1) dependent; requires DAF-16/FOXO and SKN-1/NRF; induces autophagy; AMPK-independent.[1][2] |
| Rapamycin | 100 µM | 8% - 50% (variable)[1] | Inhibits mTOR signaling; requires SKN-1/Nrf but not DAF-16/FoxO for longevity.[3] |
| Metformin | 10 mM - 50 mM | 35% - 46.75% (variable)[4][5] | Activates AMPK; requires LKB1 and SKN-1/Nrf; mechanism similar to dietary restriction mutants. |
Table 2: Effects of Caloric Restriction Mimetics on Lifespan in Mice
| Compound | Dosage | Mean Lifespan Extension (%) | Key Mechanistic Insights |
| Rilmenidine | Not specified in lifespan studies, but gene expression studies used diet containing rilmenidine for 1 month. | Lifespan extension not yet quantified, but induces CR-like transcriptional changes in liver and kidney.[4] | Elicits a transcriptional profile similar to caloric restriction.[4] |
| Rapamycin | 14 ppm in food | Up to 26% (females), 23% (males)[6] | Inhibits mTOR; effects are dose and sex-dependent.[6] |
| Metformin | 0.1% w/w in diet | ~5.8% (males)[7] | Mimics some benefits of CR; increases AMPK activity and antioxidant protection.[7] |
Signaling Pathways of Caloric Restriction Mimetics
The following diagrams illustrate the known signaling pathways through which rilmenidine, rapamycin, and metformin exert their caloric restriction mimetic effects.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for the key lifespan assays are provided below.
Rilmenidine Lifespan Assay in C. elegans
1. Worm Strain and Maintenance:
-
Wild-type C. elegans (N2 Bristol strain) are maintained on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source at 20°C.
2. Rilmenidine Treatment:
-
Rilmenidine is dissolved in DMSO to create a stock solution.
-
The stock solution is added to the NGM agar to achieve final concentrations ranging from 100 µM to 400 µM. The optimal concentration for lifespan extension has been identified as 200 µM.[1]
-
Control plates contain an equivalent concentration of DMSO.
3. Lifespan Assay:
-
Age-synchronized L4 larvae are transferred to the treatment or control plates.
-
To prevent progeny production, 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) is added to the plates.
-
Worms are transferred to fresh plates every 2-3 days.
-
The number of live and dead worms is scored daily or every other day. Worms that do not respond to gentle prodding are considered dead.
4. Data Analysis:
-
Survival curves are generated using the Kaplan-Meier method.
-
Statistical significance is determined using the log-rank test.
Rapamycin Lifespan Assay in C. elegans
1. Worm Strain and Maintenance:
-
Wild-type C. elegans (N2 Bristol strain) are maintained on NGM agar plates seeded with E. coli OP50 at 20°C.
2. Rapamycin Treatment:
-
Rapamycin is dissolved in DMSO to create a stock solution.
-
The stock solution is added to the NGM agar to achieve the desired concentration (e.g., 100 µM).[3]
-
Control plates contain an equivalent concentration of DMSO.
3. Lifespan Assay:
-
Age-synchronized L4 larvae are transferred to the treatment or control plates.
-
FUdR is used to prevent reproduction.
-
Worms are transferred to fresh plates every 2-3 days.
-
Survival is scored daily or every other day.
4. Data Analysis:
-
Survival curves are generated and statistical significance is determined as described for the rilmenidine assay.
Metformin Lifespan Assay in C. elegans
1. Worm Strain and Maintenance:
-
Wild-type C. elegans (N2 Bristol strain) are maintained on NGM agar plates seeded with E. coli OP50 at 20°C.
2. Metformin Treatment:
-
Metformin is dissolved in water to create a stock solution.
-
The stock solution is added to the S Medium in 24-well plates to achieve final concentrations ranging from 1 mM to 100 mM.[4]
3. Lifespan Assay:
-
Age-synchronized L4 larvae are transferred to the 24-well plates containing S Medium with E. coli OP50 and the respective metformin concentration.
-
FUdR is used to prevent reproduction.
-
The medium is changed every 7 days, and worms are counted every other day.[4]
4. Data Analysis:
-
Survival curves are generated and statistical significance is determined as described for the rilmenidine assay.
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting lifespan and healthspan experiments with caloric restriction mimetics in C. elegans.
References
- 1. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. TOR signaling and rapamycin influence longevity by regulating SKN-1/Nrf and DAF-16/FoxO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 6. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
Rilmenidine's Anti-Aging Promise: A Comparative Guide to its Translational Potential
An in-depth analysis of the anti-aging candidate rilmenidine (B1679337), comparing its efficacy and mechanisms to established interventions like metformin (B114582) and rapamycin (B549165). This guide provides researchers, scientists, and drug development professionals with the essential data and protocols to evaluate its path from preclinical findings to potential mammalian applications.
The quest for interventions that promote healthy aging has identified several promising pharmacological candidates. Among them, the antihypertensive drug rilmenidine has recently emerged as a compelling molecule with the potential to mimic the anti-aging effects of caloric restriction. This guide provides a comprehensive comparison of rilmenidine with other notable anti-aging compounds, metformin and rapamycin, focusing on their translational potential to mammals.
Quantitative Comparison of Lifespan Extension
The following tables summarize the quantitative effects of rilmenidine, metformin, and rapamycin on lifespan in the model organisms Caenorhabditis elegans and mice. These data provide a basis for comparing the relative efficacy of these compounds.
| Compound | Organism | Lifespan Extension | Dosage and Administration | Citation |
| Rilmenidine | C. elegans | ~19% | 200 μM from larval stage L4 | [1] |
| C. elegans | ~33% | 200 μM from day 1 or day 12 of adulthood | [1] | |
| Metformin | C. elegans | Highly variable (0% to ~40%) | 25-100 mM | [2][3] |
| Mus musculus (male) | ~5.83% (mean) | 0.1% w/w in diet from middle age | [4] | |
| Rapamycin | C. elegans | Variable (8% to 50%) | Varies by study | [5] |
| Mus musculus | 9-14% (median and maximal) | Fed beginning at 600 days of age | [6] | |
| Mus musculus | 23-26% (median) | Dose-dependent, higher doses | [[“]] |
Signaling Pathways and Mechanisms of Action
Rilmenidine's anti-aging effects are primarily attributed to its role as a caloric restriction mimetic. It acts by binding to the I1-imidazoline receptor, identified in C. elegans as nish-1.[8][9][10] This interaction triggers a signaling cascade that promotes autophagy, a cellular recycling process crucial for clearing damaged components and maintaining cellular health. The pro-longevity effects of rilmenidine are dependent on the transcription factors FOXO/DAF-16 and NRF1,2,3/SKN-1, but notably, do not involve the AMPK signaling pathway, a key sensor of cellular energy status.[10][11]
In contrast, metformin's primary anti-aging mechanism is thought to involve the activation of AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and metabolism.[9] Rapamycin directly inhibits the mTOR pathway, leading to downstream effects that overlap with caloric restriction, including the induction of autophagy.[[“]]
Experimental Protocols
To facilitate the replication and further investigation of rilmenidine's anti-aging effects, detailed methodologies for key experiments are provided below.
C. elegans Lifespan and Healthspan Assays
1. Lifespan Assay:
-
Synchronization of Worms: An age-synchronized population is generated by allowing gravid adult hermaphrodites to lay eggs on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 for a defined period (e.g., 6-8 hours). The adult worms are then removed.
-
Drug Treatment: The hatched and developing worms are transferred to NGM plates containing the desired concentration of rilmenidine (e.g., 200 μM) and a bacterial lawn (typically UV-killed E. coli to prevent confounding effects of live bacteria metabolism). Control plates contain the vehicle (e.g., DMSO). To prevent progeny production, FUDR (5-fluoro-2'-deoxyuridine) is often added to the plates.
-
Scoring Lifespan: Starting from the first day of adulthood, worms are scored every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Worms that crawl off the agar, have a protruding vulva, or die from internal hatching are censored from the analysis.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
2. Healthspan Assays:
-
Locomotion: Body bend rate is measured by counting the number of sinusoidal bends the worm makes in a specific time period (e.g., 30 seconds) in liquid media.
-
Pharyngeal Pumping: The rate of pharyngeal contractions is counted for a set duration to assess feeding behavior.
-
Stress Resistance: Worms are subjected to stressors such as heat shock (e.g., 35°C) or oxidative stress (e.g., paraquat), and their survival is monitored over time.
-
Lipofuscin Quantification: Age-related accumulation of the fluorescent pigment lipofuscin in the intestine can be quantified using fluorescence microscopy.
Gene Expression Analysis in Mouse Tissues
1. RNA Isolation and Sequencing (RNA-Seq):
-
Tissue Collection and Storage: Liver and kidney tissues are harvested from mice treated with rilmenidine and control mice. Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the tissues using a suitable method, such as TRIzol reagent or a column-based kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation: RNA quality is assessed, and high-quality RNA is used for library preparation. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapters. The reads are then aligned to the mouse reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes with altered expression in the rilmenidine-treated group compared to the control group.
2. Quantitative Real-Time PCR (qPCR) for Validation:
-
cDNA Synthesis: A subset of the extracted RNA is reverse-transcribed into cDNA.
-
Primer Design: Primers specific to the genes of interest (identified from RNA-Seq or known to be involved in aging pathways) are designed and validated.
-
qPCR Reaction: qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to a stable housekeeping gene.
Translational Potential and Future Directions
Rilmenidine presents a strong case for translational potential in promoting healthy aging in mammals. Its established safety profile as a widely prescribed antihypertensive medication with rare and non-severe side effects is a significant advantage over other compounds that may have more complex side-effect profiles.[1][8] The observation that rilmenidine induces transcriptional changes in the liver and kidney of mice that are similar to those seen with caloric restriction further strengthens its candidacy as a geroprotective agent.[11]
Future research should focus on long-term studies in mice to definitively assess its effects on lifespan and a broader range of healthspan markers. Investigating the downstream effectors of the nish-1 receptor in mammals will be crucial for a complete understanding of its mechanism of action. Furthermore, clinical trials in humans will be necessary to evaluate the safety and efficacy of rilmenidine as an anti-aging intervention. The existing clinical data on its use for hypertension can provide a valuable foundation for designing such trials. The comparative data presented in this guide underscores the potential of rilmenidine as a promising candidate for further investigation in the field of geroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. rejuvenomicslab.com [rejuvenomicslab.com]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. Hypertension drug could be repurposed to delay ageing, study finds - News - University of Liverpool [news.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy, Cellular Aging and Age-related Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. sciencealert.com [sciencealert.com]
- 9. Common blood pressure drug slows aging, even in older animals - Earth.com [earth.com]
- 10. Hypertension drug rilmenidine can extend lifespan and delay ageing, study reveals [medicaldialogues.in]
- 11. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rilmenidine Phosphate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Rilmenidine phosphate (B84403), ensuring compliance and environmental protection.
The responsible disposal of Rilmenidine phosphate is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is paramount to mitigate risks to both personnel and the ecosystem. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a research setting.
Hazard Identification and Preliminary Assessment
A thorough understanding of the chemical's hazards is the first step in safe disposal. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Given these characteristics, this compound must be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE)
To ensure personal safety, all personnel handling this compound for disposal must utilize appropriate personal protective equipment (PPE). This includes:
-
Safety goggles or a face shield to prevent eye contact.
-
Chemical-resistant gloves, such as nitrile, to avoid skin contact.
-
A laboratory coat or other protective garments.
-
Where there is a risk of generating dust or aerosols, a suitable respirator should be worn.
Prohibited Disposal Methods
To prevent environmental contamination and maintain regulatory compliance, the following disposal methods for this compound are strictly forbidden:
-
Drain Disposal: Disposing of hazardous chemicals via the sanitary sewer is prohibited as it can contaminate water supplies.[2][3][4] The U.S. Environmental Protection Agency's (EPA) Subpart P regulations also explicitly forbid the flushing of hazardous pharmaceutical waste by healthcare facilities.[5]
-
Regular Trash Disposal: Neither unused nor expired this compound should be placed in the general solid waste stream.[6]
-
Evaporation: The intentional evaporation of chemical waste as a means of disposal is not permitted.[3][7]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must align with your institution's hazardous waste management plan and all local, state, and federal regulations. The general procedure is as follows:
Step 1: Waste Segregation and Collection
-
Collect all materials contaminated with this compound, including any unused product, compromised labware (e.g., vials, pipette tips), and spill cleanup materials, in a designated and compatible hazardous waste container.
-
The waste container must be in good condition, free from leaks or cracks.[3]
-
Avoid mixing this compound waste with other incompatible chemicals.
Step 2: Labeling of the Hazardous Waste Container
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must accurately identify the contents, including "this compound" and any other chemical components.[2]
-
The date on which waste was first added to the container should also be recorded on the label.
Step 3: Storage of Hazardous Waste
-
The sealed hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
This area should be secure and away from high-traffic zones.
-
The container must remain closed at all times, except when waste is being added.[3]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the office responsible for hazardous waste management to arrange for the collection of the this compound waste.[2]
-
Adhere to all institutional protocols for requesting a waste pickup, which may involve specific forms or online systems.
Step 5: Spill Management Should a spill of this compound occur:
-
If necessary, evacuate personnel from the immediate vicinity.
-
While wearing the appropriate PPE, contain and absorb the spill using a suitable material like diatomite or universal binders.[1]
-
All contaminated cleanup materials must be collected and placed into a designated hazardous waste container.
-
The area of the spill should be decontaminated.
-
The cleanup materials are to be disposed of as hazardous waste, following the procedure outlined above.
Regulatory Compliance
The disposal of pharmaceutical and laboratory chemical waste is regulated by strict laws designed to protect public health and the environment.[8][9] In the United States, the EPA enforces the Resource Conservation and Recovery Act (RCRA).[5][8] It is important to be aware that many states have their own regulations, which may be more stringent than federal laws.[8] The responsibility for ensuring compliance with all relevant regulations lies with the generator of the waste.
Disposal Workflow Diagram
The following diagram provides a visual representation of the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. odu.edu [odu.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. fda.gov [fda.gov]
- 7. vumc.org [vumc.org]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. securewaste.net [securewaste.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
